SLMP53-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |
Clave InChI |
RSAFMLBHKXOCJG-VBKZILBWSA-N |
SMILES isomérico |
C[C@@]12C3=CC=CC=C3C(=O)N1[C@H](CO2)CC4=CNC5=CC=CC=C54 |
SMILES canónico |
CC12C3=CC=CC=C3C(=O)N1C(CO2)CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Foundational & Exploratory
SLMP53-1: A Technical Guide to its Mechanism of Action in p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of a vast majority of human cancers. The discovery of small molecules capable of reactivating mutant p53 or enhancing wild-type p53 function represents a highly promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of SLMP53-1, a novel tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type and various mutant forms of p53. This document details the molecular interactions, downstream cellular consequences, and key experimental data and protocols related to this compound, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is an enantiopure (S)-tryptophanol-derived oxazoloisoindolinone that was identified through a yeast-based screening assay designed to find compounds that could restore the growth-suppressive functions of mutant p53. Subsequent studies have demonstrated its p53-dependent anti-proliferative and pro-apoptotic activity in various human cancer cell lines, as well as in vivo antitumor efficacy in xenograft models with no apparent toxicity.[1][2] this compound's ability to reactivate a range of p53 hotspot mutations, including both DNA contact and structural mutants, underscores its potential as a broad-spectrum anticancer agent.[3][4]
Core Mechanism of Action: Direct Binding and Functional Restoration
The primary mechanism of this compound involves direct interaction with both wild-type (wt) and mutant p53 proteins, leading to the restoration of their tumor-suppressive transcriptional activities.
Direct Interaction with the p53 DNA-Binding Domain
Evidence strongly supports a direct binding event between this compound and p53. Cellular Thermal Shift Assays (CETSA) have shown that this compound induces thermal stabilization of both wt p53 and the mutant p53-R280K, which is indicative of a direct intermolecular interaction within the cellular environment.[3][5] Further biophysical analysis using microscale thermophoresis (MST) confirmed this direct interaction, revealing a binding affinity (Kd) of 10.7 μM for the mutant p53-R280K DNA-binding domain (DBD).[4]
In silico molecular docking and dynamics simulations predict that this compound binds to a hydrophobic pocket at the interface of the p53 homodimer and the minor groove of its target DNA.[3][6] This binding is thought to stabilize the p53-DNA complex, compensating for the loss of critical DNA contacts that occurs in many p53 mutants.[6]
Reactivation of Transcriptional Function
By binding to and stabilizing p53, this compound restores the ability of mutant p53 to bind to its consensus DNA response elements.[7] This re-establishment of DNA binding leads to the transcriptional activation of canonical p53 target genes that are crucial for tumor suppression. In cancer cells treated with this compound, there is a marked p53-dependent increase in the mRNA and protein levels of key downstream effectors, including:
-
CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that mediates cell cycle arrest.
-
MDM2: The primary E3 ubiquitin ligase for p53, forming a negative feedback loop.
-
PUMA (BBC3) and BAX: Pro-apoptotic members of the BCL-2 family that trigger the mitochondrial apoptotic pathway.
The reactivation of this transcriptional program is the foundational event that drives the antitumor effects of this compound.
Cellular and In Vivo Consequences of p53 Reactivation
The restoration of p53's transcriptional activity by this compound initiates a cascade of downstream cellular events that collectively contribute to its potent antitumor effects.
Cell Cycle Arrest and Apoptosis
In cancer cells expressing wt p53 or reactivatable mutant p53, this compound induces a robust p53-dependent cell cycle arrest, primarily at the G1 and G2/M phases, and/or triggers apoptosis. The apoptotic response is mediated by the mitochondrial pathway, involving the upregulation of BAX and PUMA and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[7] This effect is strictly p53-dependent, as it is abrogated in p53-null cancer cells.
Inhibition of Migration and Angiogenesis
Beyond its effects on cell proliferation and survival, this compound also impairs key processes involved in metastasis and tumor growth. At sub-lethal concentrations, this compound significantly inhibits the migration of cancer cells in a p53-dependent manner. Furthermore, it has been shown to reprogram glucose metabolism by inhibiting glycolysis and stimulating oxidative phosphorylation, a process counteracting the Warburg effect.[2][8] This metabolic shift is associated with a decrease in the expression of vascular endothelial growth factor (VEGF), leading to an anti-angiogenic effect.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound, providing a comparative overview of its activity across different cell lines and experimental conditions.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | p53 Status | Assay Type | GI₅₀ / IC₅₀ (µM) | Treatment Duration | Reference |
| HCT116 p53+/+ | Wild-Type | SRB | ~16 µM (GI₅₀) | 48h | [10] |
| HCT116 p53-/- | Null | SRB | > 50 µM (GI₅₀) | 48h | [10] |
| MDA-MB-231 | Mutant (R280K) | SRB | ~16 µM (GI₅₀) | 48h | [10] |
| HuH-7 | Mutant (Y220C) | SRB | ~19 µM (GI₅₀) | 48h | [10] |
| NCI-H1299 (vector) | Null | SRB | 31.0 µM (IC₅₀) | 48h | [4] |
| NCI-H1299 (R175H) | Ectopic Mutant | SRB | 18.0 µM (IC₅₀) | 48h | [4] |
| NCI-H1299 (R273H) | Ectopic Mutant | SRB | 19.8 µM (IC₅₀) | 48h | [4] |
Table 2: Effect of this compound on p53 Target Gene Expression and Activity
| Cell Line | Treatment | Target | Fold Change / Effect | Assay | Reference |
| HCT116 p53+/+ | 16 µM this compound | p21 (mRNA) | ~3.5-fold increase | qRT-PCR | [7] |
| HCT116 p53+/+ | 16 µM this compound | KILLER (mRNA) | ~2.5-fold increase | qRT-PCR | [7] |
| HCT116 p53+/+ | 16 µM this compound | p21-luc reporter | ~2.5-fold increase | Luciferase Assay | [2] |
| HCT116 p53+/+ | 32 µM this compound | p21-luc reporter | ~3.5-fold increase | Luciferase Assay | [2] |
| MDA-MB-231 | 32 µM this compound | p53 DNA Binding | ~2.5-fold increase | DNA Binding ELISA | [2] |
| MDA-MB-231 | 48 µM this compound | p53 DNA Binding | ~3.0-fold increase | DNA Binding ELISA | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments, adapted for clarity and conciseness.
Cellular Thermal Shift Assay (CETSA)
This assay verifies direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol Steps:
-
Cell Treatment: Treat cultured cells (e.g., HCT116 for wt p53, MDA-MB-231 for mut p53) with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p53 at each temperature point by Western Blot.
-
Analysis: Quantify the p53 band intensities and plot them against temperature. A shift of the melting curve to higher temperatures in this compound-treated samples indicates protein stabilization and target engagement.[3][11]
p53 Transcriptional Activity (Dual-Luciferase Reporter Assay)
This assay quantifies the ability of p53 to act as a transcription factor by measuring the expression of a reporter gene under the control of a p53-responsive promoter.
Protocol Steps:
-
Transfection: Seed cells (e.g., HCT116 p53+/+ and p53-/-) in a 96-well plate. Co-transfect cells with two plasmids:
-
An experimental reporter plasmid containing a p53-responsive element (e.g., from the p21 or MDM2 promoter) driving Firefly luciferase expression.
-
A control reporter plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization of transfection efficiency).
-
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 16 µM and 32 µM) or vehicle for 16-24 hours.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the Firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to the same well to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. An increase in this ratio in this compound-treated p53-positive cells compared to the vehicle control indicates an enhancement of p53 transcriptional activity.[5][12]
p53 DNA Binding Assay (ELISA-based)
This assay measures the ability of p53 from nuclear extracts to bind to its specific DNA consensus sequence.
Protocol Steps:
-
Nuclear Extract Preparation: Treat cells (e.g., MDA-MB-231) with this compound or vehicle for 24 hours. Prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols.
-
Binding Reaction: Add the nuclear extracts to wells of a 96-well plate pre-coated with an immobilized oligonucleotide containing a p53 consensus binding site. Incubate for 1-2 hours to allow p53 to bind to the DNA.
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to p53 and incubate.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and add a colorimetric HRP substrate (e.g., TMB).
-
-
Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of p53 bound to the DNA sequence.[13]
Concluding Remarks and Future Directions
This compound has emerged as a compelling lead compound for the development of p53-reactivating cancer therapies. Its mechanism of action, centered on the direct binding and functional restoration of both wild-type and a broad range of mutant p53 proteins, has been substantiated by a variety of cellular and biophysical assays. The compound's ability to induce p53-dependent cell cycle arrest, apoptosis, and inhibition of migration and angiogenesis highlights its multifaceted antitumor activity.[2] While preclinical data, including in vivo efficacy in xenograft models and a favorable initial toxicity profile, are highly encouraging, this compound has not yet entered clinical trials.[1][2]
Future research should focus on obtaining high-resolution structural data of the this compound-p53-DNA complex to further refine the understanding of its binding mode and guide the rational design of second-generation derivatives with enhanced potency and optimized pharmacokinetic properties. Comprehensive toxicology and ADME studies will also be critical for its potential translation to a clinical setting. The tryptophanol-derived oxazoloisoindolinone scaffold, exemplified by this compound, represents a valuable starting point for the development of next-generation p53-targeted cancer therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. takara.co.kr [takara.co.kr]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. p53 reporter luciferase assays [bio-protocol.org]
- 13. raybiotech.com [raybiotech.com]
SLMP53-1: A Technical Guide on the Novel p53 Activator
Abstract
SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has emerged as a promising small molecule in cancer therapy.[1][2] It functions as a reactivator of both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2] Extensive research has demonstrated its p53-dependent antitumor activities, including the induction of apoptosis, inhibition of cell proliferation, and regulation of tumor metabolism and angiogenesis.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in drug development.
Chemical Structure
This compound is chemically identified as an (S)-tryptophanol-derived oxazoloisoindolinone.[3][5] Its molecular formula is C20H18N2O2, and it has a molecular weight of 318.376 g/mol .[6][7] The CAS number for this compound is 1643469-17-3.[6][7][8]
Figure 1: Chemical Structure of this compound
A visual representation of the synthesis of this compound and the chemical structure of its enantiomer can be found in the study by Soares et al. (2016).[1]
Mechanism of Action
This compound exerts its anticancer effects primarily through the activation of the p53 pathway. It has been shown to directly interact with both wild-type and various mutant p53 proteins, including the R280K hotspot mutation.[5][9] This interaction leads to the thermal stabilization of the p53 protein, restoring its DNA-binding ability and transcriptional activity.[5][9]
The reactivation of p53 by this compound triggers a cascade of downstream events, including:
-
Induction of Apoptosis: this compound initiates a p53-dependent mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and PUMA, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1]
-
Cell Cycle Arrest: The compound has been shown to cause a p53-dependent arrest of the cell cycle in tumor cells.[1]
-
Regulation of Glucose Metabolism: this compound reprograms glucose metabolism in cancer cells in a p53-dependent manner. It downregulates key glycolytic enzymes like GLUT1, HK2, and PFKFB3, while upregulating mitochondrial markers, thereby shifting the metabolic state from glycolysis towards oxidative phosphorylation.[3][4]
-
Inhibition of Angiogenesis: The compound depletes angiogenesis by decreasing the formation of endothelial cell tubes and reducing the expression of Vascular Endothelial Growth Factor (VEGF).[3][8]
-
Inhibition of Cell Migration: this compound has been observed to inhibit the migration of tumor cells expressing both wild-type and mutant p53.[1]
Signaling Pathways
The signaling cascade initiated by this compound converges on the p53 tumor suppressor protein. The following diagram illustrates the key molecular events following treatment with this compound.
Caption: Signaling pathway activated by this compound leading to p53-mediated anti-tumor effects.
Quantitative Data
The following tables summarize the quantitative data from various studies on this compound.
Table 1: Growth Inhibitory Activity (GI50) of this compound
| Cell Line | p53 Status | GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-type | 16 (approx.) | [10] |
| HCT116 p53-/- | Null | > 16 (significantly higher) | [10] |
Table 2: Effect of this compound on p53 Target Gene Expression in HCT116 p53+/+ Cells
| Gene/Protein | Treatment | Fold Change/Effect | Reference |
| p53 | 16 µM this compound (24h) | Increased protein levels | [1] |
| MDM2 | 16 µM this compound (24h) | Increased protein levels | [1] |
| p21 | 16 µM this compound (24h) | Increased protein levels | [1] |
| PUMA | 16 µM this compound (24h) | Increased protein levels | [1] |
| BAX | 16 µM this compound (24h) | Increased protein levels | [1] |
| CDKN1A (p21) | 16 µM this compound (24h) | Increased mRNA expression | [11] |
| TNFRSF10B (KILLER) | 16 µM this compound (24h) | Increased mRNA expression | [11] |
Table 3: Effect of this compound on Glucose Metabolism-Related Proteins
| Protein | Effect | Reference |
| GLUT1 | Downregulation | [3] |
| HK2 | Downregulation | [3] |
| PFKFB3 | Downregulation | [3] |
| SCO2 | Upregulation | [3][4] |
| COX4 | Upregulation | [3][4] |
| OXPHOS mitochondrial complexes | Increased levels | [3][4] |
| MCT4 | Downregulation | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
Yeast-Based Screening Assay
A yeast-based screening assay was employed for the initial identification of this compound as a p53 reactivator.[1]
-
Principle: The assay is based on the growth inhibitory effect of wild-type p53 when expressed in Saccharomyces cerevisiae. Mutant p53 does not inhibit yeast growth. A compound that reactivates mutant p53 will restore this growth inhibition.
-
Methodology:
-
S. cerevisiae strains were engineered to express human wild-type p53 or various mutant p53 forms (e.g., R280K, Y220C) under the control of an inducible promoter.
-
Yeast cells were incubated in a selective induction medium.
-
A library of tryptophanol-derived oxazoloisoindolinones, including this compound, was screened for their ability to inhibit the growth of yeast expressing mutant p53.
-
Growth inhibition was measured to identify compounds that restore the wild-type p53 phenotype.
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. This compound|1643469-17-3|COA [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Dawn of a New p53 Activator: A Technical Guide to Tryptophanol-Derived Oxazoloisoindolinones
For Immediate Release
A novel class of compounds, tryptophanol-derived oxazoloisoindolinones, has emerged as a promising avenue in cancer therapy through the activation of the tumor suppressor protein p53. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and biological evaluation of this intriguing scaffold. The information presented herein is compiled from peer-reviewed scientific literature, providing a foundation for further exploration and development in the field of oncology.
Executive Summary
Tryptophanol-derived oxazoloisoindolinones are a series of synthetic compounds identified as potent activators of wild-type and certain mutant forms of the p53 protein. The lead compound, SLMP53-1, and its derivatives have demonstrated significant p53-dependent antitumor activity in vitro and in vivo. These molecules function by stabilizing the p53 protein, leading to the upregulation of its transcriptional targets, which in turn induces cell cycle arrest and apoptosis in cancer cells. Notably, their mechanism of action is independent of the common p53-MDM2 inhibition pathway, suggesting a novel mode of p53 activation. This guide provides a detailed overview of their synthesis, structure-activity relationships, and the experimental protocols necessary for their study.
Data Presentation
Antiproliferative Activity of Tryptophanol-Derived Oxazoloisoindolinones
The antiproliferative activity of a selection of tryptophanol-derived oxazoloisoindolinones has been evaluated in the human colon carcinoma cell line HCT116, which expresses wild-type p53 (p53+/+), and its isogenic p53-null counterpart (p53-/-). The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the tables below.
| Compound | R1 | R2 | GI50 (µM) HCT116 p53+/+ | GI50 (µM) HCT116 p53-/- | Selectivity Index (p53-/- / p53+/+) |
| This compound | H | Ph | 7.4 ± 0.5 | 17.3 ± 1.2 | 2.3 |
| SLMP53-2 | Me | Ph | 8.4 ± 0.7 | 17.7 ± 1.5 | 2.1 |
| 13d | Me | 2-Br-Ph | 4.0 ± 0.3 | 7.5 ± 0.6 | 1.9 |
| 13d' (enantiomer) | Me | 2-Br-Ph | > 50 | > 50 | - |
| 11 | Et | Ph | 5.2 ± 0.4 | 10.1 ± 0.9 | 1.9 |
| 25 | H | 4-F-Ph | 6.8 ± 0.6 | 12.5 ± 1.1 | 1.8 |
| 32 | H | 4-Cl-Ph | 1.2 ± 0.1 | 8.3 ± 0.7 | 6.9 |
Data compiled from multiple sources.[1][2]
Synthetic Yields of Bromine-Enriched Tryptophanol-Derived Isoindolinones
To enhance metabolic stability, a series of bromine-enriched analogues were synthesized. The yields for these reactions are presented below.
| Compound | R1 | Yield (%) |
| 13c | Me | 92 |
| 13d | Me | 84 |
| 13a | H | 70-90 |
| 13e-i | H | 70-90 |
| 13j-o | Various | 62-84 |
Experimental Protocols
General Synthesis of Tryptophanol-Derived Oxazoloisoindolinones
The core oxazoloisoindolinone scaffold is synthesized via a stereoselective cyclocondensation reaction between enantiopure tryptophanol and an appropriate oxo-acid.[3][4]
Synthesis of (5S,9bR)-5-(1H-indol-3-ylmethyl)-2-phenyl-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-3-one (this compound) [5]
To a solution of (S)-tryptophanol (1.0 eq) in toluene, 2-benzoylbenzoic acid (1.1 eq) is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.
-
Characterization Data for this compound:
-
¹H NMR (300 MHz, CDCl₃): δ 8.13 (s, 1H), 7.85-7.82 (m, 1H), 7.62-7.53 (m, 3H), 7.45-7.39 (m, 3H), 7.29-7.19 (m, 3H), 7.11-7.06 (m, 1H), 6.98 (d, J = 2.1 Hz, 1H), 5.61 (dd, J = 9.0, 3.6 Hz, 1H), 4.35-4.28 (m, 1H), 4.18 (dd, J = 8.7, 3.6 Hz, 1H), 3.40 (dd, J = 14.7, 3.6 Hz, 1H), 3.15 (dd, J = 14.7, 9.0 Hz, 1H).
-
¹³C NMR (75 MHz, CDCl₃): δ 168.9, 146.8, 138.9, 136.3, 132.8, 130.3, 129.8, 128.9, 128.4, 127.3, 123.7, 123.2, 122.3, 119.6, 118.8, 111.9, 111.2, 94.2, 67.8, 55.4, 34.9.
-
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[6][7]
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader. The GI50 values are calculated from dose-response curves.
Western Blotting for p53 Target Genes
This technique is used to detect the expression levels of specific proteins, such as p21 and BAX, which are transcriptional targets of p53.
-
Lyse treated and untreated HCT116 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, BAX, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Mandatory Visualizations
Caption: General synthetic scheme for this compound.
Caption: p53 signaling pathway activation.
Caption: Discovery and development workflow.
References
- 1. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
The Reactivation of Wild-Type and Mutant p53 by SLMP53-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SLMP53-1 and its effects on both wild-type (wt) and mutant (mut) p53. This compound, a tryptophanol-derived oxazoloisoindolinone, has emerged as a promising agent in cancer therapy due to its ability to reactivate the tumor suppressor functions of p53. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action.
Core Findings at a Glance
This compound demonstrates a p53-dependent anti-proliferative activity in human tumor cells expressing both wild-type and mutant p53.[1][2] It has been shown to enhance the transcriptional activity of p53 and restore wild-type-like DNA binding ability to certain p53 mutants, such as p53R280K.[1][2] The therapeutic potential of this compound is further highlighted by its ability to trigger p53-dependent apoptotic pathways and inhibit tumor cell migration.[1][2] Mechanistically, this compound directly interacts with the DNA-binding domain of both wild-type and mutant p53, inducing a conformational change that stabilizes the protein.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell lines with different p53 statuses.
Table 1: Growth Inhibitory Effects of this compound
| Cell Line | p53 Status | This compound GI50 (µM) after 48h |
| HCT116 p53+/+ | Wild-Type | ~16 |
| HCT116 p53-/- | Null | > 50 |
| MDA-MB-231 | Mutant (R280K) | ~16 |
| HuH-7 | Mutant (Y220C) | Not specified |
Data extracted from referenced publications.[5]
Table 2: Effect of this compound on p53 Target Gene Expression in HCT116 p53+/+ Cells (16 µM this compound for 24h)
| Target Gene | Protein Level Change | Gene Expression Fold Change (relative to DMSO) |
| p53 | Increased | Not specified |
| MDM2 | Increased | Not specified |
| p21 (CDKN1A) | Increased | ~2.5 |
| PUMA | Increased | Not specified |
| BAX | Increased | Not specified |
| KILLER (TNFRSF10B) | Not specified | ~2.0 |
Data extracted from referenced publications.[1]
Table 3: Effect of this compound on Cell Migration
| Cell Line | p53 Status | This compound Concentration (µM) | % Migration Inhibition (relative to DMSO) |
| HCT116 p53+/+ | Wild-Type | 7 | > 50% |
| MDA-MB-231 | Mutant (R280K) | 16 | ~50% |
Data extracted from referenced publications.[1]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism involves the direct binding to p53, leading to its reactivation. This initiates a cascade of downstream events culminating in anti-tumor effects.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of this compound to p53 by measuring the thermal stabilization of the protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Plate human tumor cells (e.g., HCT116 for wt-p53 or MDA-MB-231 for mut-p53) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for 2-4 hours.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 37°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of p53 by Western blotting. An increase in the amount of soluble p53 in the this compound-treated samples compared to the control at elevated temperatures indicates thermal stabilization due to direct binding.
Cell Viability Assay (SRB Assay)
This assay is used to determine the growth inhibitory (GI50) concentration of this compound.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.
-
Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The GI50 value is calculated as the concentration of this compound that causes a 50% reduction in cell growth compared to the control.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of p53 and its downstream targets.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p53, p21, BAX, MDM2, or PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assays
Wound Healing Assay:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh media with this compound or DMSO. Image the scratch at 0 hours and after a specified time (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration into the wounded area.
Chemotaxis Cell Migration Assay (Boyden Chamber):
-
Cell Preparation: Resuspend serum-starved cells in a serum-free medium.
-
Assay Setup: Place cells in the upper chamber of a Transwell insert (with a porous membrane). The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add this compound or DMSO to the upper chamber.
-
Incubation: Incubate for a sufficient time to allow cell migration through the membrane.
-
Quantification: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side. Count the stained cells under a microscope.
Conclusion
This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate both wild-type and a range of mutant p53 proteins underscores its potential for broad applicability in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic value of this compound and similar p53-reactivating compounds. The consistent p53-dependent nature of its anti-tumor activities, from cell cycle arrest and apoptosis to inhibition of migration, provides a strong rationale for its continued investigation in preclinical and clinical settings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
SLMP53-1: A Technical Guide to its Potential in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In a significant portion of human cancers, the gene encoding p53 is mutated, leading to a loss of its protective functions and contributing to tumor development. The small molecule SLMP53-1 has emerged as a promising therapeutic agent that can reactivate both wild-type and certain mutant forms of p53. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays. This compound has been shown to induce p53-dependent apoptosis, inhibit cell migration, and modulate glucose metabolism and angiogenesis in cancer cells, highlighting its potential as a novel cancer therapeutic.
Introduction
The p53 protein plays a crucial role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis. In many cancers, mutations in the TP53 gene render the p53 protein inactive. Restoring the function of this crucial tumor suppressor is a key strategy in cancer drug discovery. This compound is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[1] This document details the current understanding of this compound's anti-cancer properties and provides technical guidance for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the reactivation of p53. It has been shown to have a p53-dependent anti-proliferative activity in tumor cells expressing both wild-type and mutant p53 (specifically the R280K mutant).[1] The proposed mechanism involves the direct binding of this compound to p53, which enhances its transcriptional activity and restores the wild-type-like DNA binding ability to mutant p53. This reactivation of p53 leads to the induction of downstream pathways that control cell fate.
Induction of p53-Dependent Apoptosis
Upon activation by this compound, p53 triggers the intrinsic mitochondrial apoptotic pathway. This involves the transcriptional upregulation of pro-apoptotic proteins such as BAX and PUMA.[2] The activation of this pathway leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.[2]
Regulation of Glucose Metabolism and Angiogenesis
This compound has been shown to reprogram glucose metabolism in cancer cells in a p53-dependent manner. It downregulates key glycolytic enzymes and transporters, including Glucose Transporter 1 (GLUT1), Hexokinase-2 (HK2), and Phosphofructokinase-2 (PFKFB3).[3] Concurrently, it upregulates mitochondrial markers, suggesting a shift from glycolysis towards oxidative phosphorylation.[3] This metabolic reprogramming is accompanied by a decrease in lactate export through the downregulation of Monocarboxylate Transporter 4 (MCT4).[3] Furthermore, this compound has been observed to inhibit angiogenesis by decreasing the expression of Vascular Endothelial Growth Factor (VEGF).[3]
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
| Cell Line | p53 Status | GI50 (µM) after 48h | Reference |
| HCT116 p53+/+ | Wild-type | ~16 | [2] |
| HCT116 p53-/- | Null | > 50 | [2] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [2][4] |
| HuH-7 | Mutant (Y220C) | ~25 | [2] |
| Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines. |
| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) | Assay | Reference |
| HCT116 p53+/+ | 7 (GI25) | > 50 | Chemotaxis | [4] |
| MDA-MB-231 | 16 | ~50 | Chemotaxis | [4] |
| Table 2: Effect of this compound on Cancer Cell Migration. |
| Model | Treatment | Tumor Growth Inhibition | Reference |
| HCT116 p53+/+ Xenograft | 50 mg/kg this compound | Significant inhibition | [1] |
| MDA-MB-231 Xenograft | 50 mg/kg this compound | Significant inhibition | [1] |
| HCT116 p53-/- Xenograft | 50 mg/kg this compound | No significant inhibition | [1] |
| Table 3: In Vivo Antitumor Activity of this compound in Xenograft Mouse Models. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effects of this compound.
References
In-Depth Technical Guide: Early In-Vitro Efficacy of SLMP53-1
This technical guide provides a comprehensive overview of the early in-vitro studies on SLMP53-1, a novel small molecule with potential as an anticancer agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and effects on cancer cells.
Core Mechanism of Action
This compound is an (S)-tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation or inactivation is a common event in human cancers.[1][3] this compound directly interacts with the DNA-binding domain of both wt and various hotspot mutant p53 proteins, inducing a conformational change that restores their tumor-suppressive functions.[1][3] This reactivation leads to the transcription of p53 target genes, triggering downstream cellular processes that inhibit tumor growth.[2][4]
Quantitative Efficacy Data
The in-vitro efficacy of this compound has been quantified across various cancer cell lines, demonstrating its p53-dependent anti-proliferative and pro-apoptotic activities.
Table 1: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | GI₅₀ (µM) after 48h | Key Findings |
| HCT116 p53+/+ | Wild-Type | Not explicitly stated, but significant growth inhibition at 16 µM | This compound induces a p53-dependent cell cycle arrest and/or apoptosis.[4][5] |
| HCT116 p53-/- | Null | Not explicitly stated, but this compound had no effect. | Demonstrates the p53-dependency of this compound's anti-proliferative effects.[4] |
| MDA-MB-231 | Mutant (R280K) | Not explicitly stated, but significant growth inhibition at 16 µM | This compound restores wild-type like DNA binding ability to mutant p53.[4] |
| HuH-7 | Mutant (Y220C) | Not explicitly stated, but GI50 value was determined. | Shows efficacy against different p53 mutations.[5] |
| NCI-H1299 | Null (ectopically expressing various p53 mutants) | Significant reduction in IC50 values compared to empty vector | Confirms the ability of this compound to reactivate a range of hotspot p53 mutations.[3] |
Table 2: Effects of this compound on Cell Migration and Other In-Vitro Parameters
| Parameter | Cell Line(s) | Treatment Concentration | Observed Effect |
| Cell Migration (Wound Healing Assay) | HCT116 p53+/+, MDA-MB-231 | 4 µM | Inhibition of cell migration.[4] |
| Cell Migration (Chemotaxis Assay) | HCT116 p53+/+, MDA-MB-231 | 7 µM (HCT116), 16 µM (MDA-MB-231) | Over 50% reduction in cell migration.[4] |
| Growth Inhibition in Non-tumorigenic Cells | MCF10A | 16 µM | Only 5.6 ± 3.2% growth inhibition, indicating low toxicity to normal cells.[4] |
| Lactate Secretion | HCT116 | 16 µM | Reduction in lactate export, indicating inhibition of glycolysis.[6][7] |
| Endothelial Cell Tube Formation | Not specified | Not specified | Decreased, indicating anti-angiogenic effects.[5][7] |
Signaling Pathways and Mechanisms
This compound's reactivation of p53 triggers a cascade of downstream signaling events that collectively contribute to its anticancer effects.
Upon activation by this compound, p53 translocates to the mitochondria and transcriptionally upregulates pro-apoptotic genes such as BAX and PUMA.[4][6] This leads to mitochondrial outer membrane permeabilization (MOMP), dissipation of the mitochondrial membrane potential (Δψm), and the release of cytochrome c, ultimately culminating in apoptosis.[4]
Caption: this compound induced p53-mediated mitochondrial apoptosis.
This compound counteracts the Warburg effect, a hallmark of cancer metabolism characterized by increased glycolysis.[6][7] Activated p53 downregulates key glycolytic enzymes and transporters, including GLUT1, HK2, and PFKFB3, while upregulating components of oxidative phosphorylation (OXPHOS) such as SCO2 and COX4.[6][7][8] This metabolic reprogramming shifts cancer cells from glycolysis towards the more efficient OXPHOS, leading to increased reactive oxygen species (ROS) and apoptosis.[6]
Caption: this compound modulates the Warburg effect via p53.
Experimental Protocols
The following are summaries of key experimental protocols used in the early in-vitro evaluation of this compound.
-
Cell Lines: HCT116 (p53+/+ and p53-/-), MDA-MB-231 (mutant p53R280K), HuH-7 (mutant p53Y220C), and NCI-H1299 (p53-null) human cancer cell lines were utilized. Non-tumorigenic MCF10A cells were used to assess toxicity.[4]
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO).[3][6]
-
Treatment Conditions: Cells were treated with varying concentrations of this compound (e.g., 4 µM, 7 µM, 16 µM) for different durations (e.g., 8h, 16h, 24h, 48h, 72h) depending on the assay.[4]
-
Anti-proliferative Assay (GI₅₀ Determination): Cell viability was assessed after 48 hours of treatment to determine the concentration of this compound that causes 50% growth inhibition.[5]
-
Cell Cycle Analysis: Cells were treated for 24 hours, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[4][5]
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry after 24 hours of treatment using methods like Annexin V/PI staining. PARP cleavage, a marker of apoptosis, was detected by Western blotting.[4][5]
-
Mitochondrial Membrane Potential (Δψm) Analysis: Cells were treated for 8-16 hours and stained with a potential-sensitive dye to assess mitochondrial depolarization by flow cytometry.[4]
-
Western Blotting: Protein expression levels of key markers in the p53 pathway (e.g., p53, BAX, PUMA), glycolysis (e.g., GLUT1, HK2), and OXPHOS (e.g., SCO2, COX4) were analyzed after 24 hours of treatment.[6]
-
Migration Assays:
-
Wound Healing Assay: A scratch was made in a confluent cell monolayer, and cell migration into the wound was observed over time after treatment with this compound.[4]
-
Chemotaxis Cell Migration Assay: The ability of cells to migrate through a porous membrane towards a chemoattractant was quantified after treatment.[4]
-
-
Cellular Thermal Shift Assay (CETSA): This assay was used to demonstrate the direct binding of this compound to p53 by measuring the increased thermal stability of the p53 protein in the presence of the compound.[1][3]
Caption: General workflow for in-vitro evaluation of this compound.
Conclusions from Early In-Vitro Studies
-
p53-Dependent Efficacy: The anti-proliferative and pro-apoptotic effects of this compound are dependent on the presence of p53, as demonstrated in p53-null cell lines.[4]
-
Broad Activity: this compound is effective against cancer cells expressing both wild-type and a variety of clinically relevant mutant p53 proteins.[3]
-
Multifaceted Mechanism: The compound's efficacy stems from its ability to induce apoptosis, inhibit cell migration, and reprogram cancer cell metabolism.[4][7]
-
Favorable Safety Profile: this compound exhibits minimal toxicity in non-tumorigenic cells at concentrations that are effective against cancer cells.[4]
These promising in-vitro results have laid the groundwork for further preclinical and clinical development of this compound and its analogs as a targeted therapy for p53-expressing cancers.
References
- 1. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SLMP53-1 on Tumor Suppressor Protein Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, earning it the moniker "guardian of the genome."[1] Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy.[2][3] This technical guide delves into the molecular mechanisms of SLMP53-1, a novel small-molecule activator of p53, and its profound impact on both wild-type and mutant p53 functionality.[3][4] this compound, an (S)-tryptophanol-derived oxazoloisoindolinone, has demonstrated significant p53-dependent antitumor activity by reactivating the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth and dissemination.[4][5][6]
Core Mechanism of Action: Reactivation of Wild-Type and Mutant p53
This compound directly interacts with both wild-type (wt) and various mutant forms of the p53 protein.[2][7] Cellular Thermal Shift Assays (CETSA) have shown that this compound induces thermal stabilization of both wt p53 and the mutant p53 R280K, indicating a direct binding interaction.[7] In silico modeling suggests that this compound binds at the interface of the p53 homodimer and the DNA minor groove.[2][7] This interaction is crucial for its ability to restore the DNA-binding capacity of certain p53 mutants, a critical step for the transcription of p53 target genes.[4][7]
The reactivation of p53 by this compound is not limited to a single mutant form. Studies have shown its efficacy in reactivating multiple hotspot p53 mutations, including R175H, G245D, R248Q, R248W, R273H, and R282W, highlighting its broad therapeutic potential.[7]
Quantitative Analysis of this compound's Biological Effects
The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its efficacy across different cell lines and experimental conditions.
Table 1: Growth Inhibitory Activity (GI50) of this compound
| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |
| HCT116 p53+/+ | Wild-Type | ~14 | [8] |
| HCT116 p53-/- | Null | >50 | [8] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [4] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Treatment | Effect | Citation |
| HCT116 p53+/+ | 16 µM this compound for 24h | Increased sub-G1 population (apoptosis) | [8] |
| HCT116 p53+/+ | 16 µM this compound for 24h | G2/M cell cycle arrest | [8] |
| MDA-MB-231 | 16 µM this compound for 48h | Induction of apoptosis | [4] |
Table 3: Inhibition of Cell Migration by this compound
| Cell Line | Treatment | % Migration Inhibition | Citation |
| HCT116 p53+/+ | 7 µM this compound for 24h | >50% | [4] |
| MDA-MB-231 | 16 µM this compound for 8h | ~50% | [4] |
Table 4: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | This compound Concentration | Chemotherapeutic Agent | Observation | Citation |
| HCT116 p53+/+ | 4 µM | Doxorubicin, Etoposide | Enhanced growth inhibition | [4] |
| MDA-MB-231 | 4 µM | Doxorubicin, Etoposide | Enhanced growth inhibition and apoptosis | [4] |
| HCT116 | 9 µM | Dichloroacetic Acid (DCA) | Significant enhancement of DCA's growth inhibitory effect | [6] |
Signaling Pathways Modulated by this compound
This compound triggers a cascade of downstream signaling events upon p53 reactivation. These pathways converge to induce apoptosis, regulate metabolism, and inhibit angiogenesis.
p53-Mediated Apoptotic Pathway
This compound induces a p53-dependent mitochondrial apoptotic pathway.[4] This involves the transcriptional upregulation of key pro-apoptotic genes.
Caption: this compound induced p53-mediated apoptotic pathway.
Regulation of Glucose Metabolism
This compound reprograms glucose metabolism in cancer cells in a p53-dependent manner, shifting from glycolysis towards oxidative phosphorylation (OXPHOS).[5][6]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchgate.net [researchgate.net]
The Emergence of SLMP53-1: A Novel p53 Reactivator in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, through mutation or other mechanisms, is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention.[1][2][3] In recent years, a novel small molecule, SLMP53-1, has emerged as a promising agent capable of reactivating both wild-type and mutant p53, offering a new avenue for cancer therapy. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified across various preclinical models. The following tables summarize the key findings regarding its in vitro cytotoxicity and in vivo efficacy.
| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |
| HCT116 p53+/+ | Wild-type | 16.0 ± 1.5 | [1] |
| HCT116 p53-/- | Null | > 150 | [1] |
| MDA-MB-231 | Mutant (R280K) | 16.0 ± 0.9 | [1] |
| HuH-7 | Mutant (Y220C) | 24.8 ± 2.1 | [1] |
| MCF10A | Wild-type (Normal) | 42.4 ± 2.9 | [1] |
Table 1: In Vitro Growth Inhibitory Activity of this compound. The half-maximal growth inhibitory concentration (GI50) of this compound was determined in various cancer and non-tumorigenic cell lines after 48 hours of treatment. The data demonstrates a p53-dependent cytotoxic effect.
| Tumor Model | p53 Status | Treatment Regimen | Outcome | Citation |
| HCT116 p53+/+ Xenograft | Wild-type | 50 mg/kg, intraperitoneal, twice a week | Significant inhibition of tumor growth | [1] |
| HCT116 p53-/- Xenograft | Null | 50 mg/kg, intraperitoneal, twice a week | No effect on tumor growth | [1] |
| MDA-MB-231 Xenograft | Mutant (R280K) | 50 mg/kg, intraperitoneal, twice a week | Significant inhibition of tumor growth | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Mouse Models. This table summarizes the treatment protocol and observed outcomes of this compound administration in mice bearing human tumor xenografts. The results highlight the p53-dependent antitumor activity in a living model.
| Parameter | Value | Method | Citation |
| Binding Affinity (Kd) to mutant p53 R280K DBD | 10.7 µM | Microscale Thermophoresis (MST) | [4] |
Table 3: this compound Binding Affinity. The dissociation constant (Kd) for the interaction between this compound and the DNA-binding domain (DBD) of mutant p53 R280K was determined, indicating a direct interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and was employed to assess the effect of this compound on p53 and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Xenograft Mouse Model
This in vivo model is crucial for evaluating the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cancer cells (e.g., HCT116 or MDA-MB-231) suspended in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (width)² x length / 2).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice a week.
-
Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for evaluating this compound.
References
Methodological & Application
Techniques for Assessing SLMP53-1 Anti-proliferative Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small molecule, identified as a tryptophanol-derived oxazoloisoindolinone, that has demonstrated potential as an anti-cancer agent through its ability to reactivate both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2][3] The anti-proliferative activity of this compound is contingent on a functional p53 pathway, leading to the induction of cell cycle arrest and/or apoptosis in cancer cells.[1][4] Mechanistically, this compound enhances the transcriptional activity of p53 and promotes its translocation to the mitochondria, thereby activating downstream apoptotic pathways.[1][2] Furthermore, this compound has been shown to modulate glucose metabolism and angiogenesis in a p53-dependent manner, highlighting its multi-faceted anti-tumor activity.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-proliferative activity of this compound. Detailed protocols for key experiments are provided, along with guidelines for data presentation and visualization of relevant biological pathways.
Data Presentation: Summary of Quantitative Data
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data from the described protocols.
Table 1: Growth Inhibitory (GI50) Values of this compound in Cancer Cell Lines
| Cell Line | p53 Status | Treatment Duration (hrs) | GI50 (µM) | Standard Deviation (µM) |
| HCT116 p53+/+ | Wild-Type | 48 | Value | Value |
| HCT116 p53-/- | Null | 48 | Value | Value |
| MDA-MB-231 | Mutant (R280K) | 48 | Value | Value |
| Additional Cell Lines | Status | Duration | Value | Value |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT116 p53+/+ | Control (DMSO) | Value | Value | Value |
| HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value | Value |
| HCT116 p53-/- | Control (DMSO) | Value | Value | Value |
| HCT116 p53-/- | This compound (X µM, 24h) | Value | Value | Value |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3 Activity |
| HCT116 p53+/+ | Control (DMSO) | Value | Value | 1.0 |
| HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value | Value |
| MDA-MB-231 | Control (DMSO) | Value | Value | 1.0 |
| MDA-MB-231 | This compound (X µM, 24h) | Value | Value | Value |
Table 4: Modulation of p53 Target Gene Expression by this compound
| Gene | Cell Line | Treatment (Concentration, Time) | Fold Change in mRNA Expression (RT-qPCR) | Relative Protein Expression (Western Blot) |
| CDKN1A (p21) | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |
| BAX | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |
| PUMA | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the anti-proliferative activity of this compound.
Cell Proliferation Assays
Cell proliferation can be assessed using various methods that measure metabolic activity or DNA synthesis.
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with 1% acetic acid to remove unbound dye and allow to air dry.[6][8]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[8]
-
Calculate the GI50 value (the concentration of this compound that inhibits cell growth by 50%).
The EdU assay directly measures DNA synthesis, providing a more direct assessment of cell proliferation.
Materials:
-
Cell culture plates or coverslips
-
Complete culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Plate cells and treat with this compound as described for the SRB assay.
-
Towards the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for optimal labeling (e.g., 1-4 hours).[9]
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.[4][9]
-
Wash the cells with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.[4][9]
-
Wash the cells with 3% BSA in PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Wash the cells.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive cells.
Cell Cycle Analysis
Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[10][11]
-
Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound as desired.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Treat cells with this compound.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant (containing the protein lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate.[2][15]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).[2]
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
Analysis of p53 Target Gene and Protein Expression
RT-qPCR is used to measure changes in the mRNA expression of p53 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDKN1A (p21), BAX, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the untreated control.
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's anti-proliferative activity.
Caption: this compound mediated p53 activation pathway leading to cell cycle arrest and apoptosis.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. abcam.com [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: SLMP53-1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type (wt) and mutant p53.[1][2][3] Preclinical studies have demonstrated its p53-dependent antitumor activity, not only as a single agent but also in combination with conventional chemotherapeutic agents.[1][2] These application notes provide a summary of key findings and detailed protocols for utilizing this compound in combination with chemotherapy in a research setting.
Mechanism of Action
This compound functions by restoring the tumor suppressor functions of p53.[1][2] It has been shown to enhance p53's transcriptional activity and restore the wild-type-like DNA binding ability to mutant p53.[1][2] This reactivation of the p53 pathway leads to the induction of p53 transcription-dependent and mitochondrial-mediated apoptosis, involving key players like BAX.[1][2] Furthermore, this compound has been observed to reprogram glucose metabolism in cancer cells in a p53-dependent manner.[4][5] In silico and cellular thermal shift assays suggest that this compound directly interacts with the DNA-binding domain of both wild-type and mutant p53.[3][6]
Data Presentation: Efficacy of this compound in Combination Therapy
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound with chemotherapeutic agents.
Table 1: In Vitro Synergistic Effects of this compound with Doxorubicin and Etoposide in HCT116p53+/+ Cells
| Chemotherapeutic Agent | This compound Concentration | Combination Effect (Chou-Talalay Q value) | Reference |
| Doxorubicin | 4 µM (GI₁₀) | > 1.15 (Strong Synergy) | [1] |
| Etoposide | 4 µM (GI₁₀) | > 1.15 (Synergy) | [1] |
Table 2: In Vitro Synergistic Effects of this compound with Dichloroacetic Acid (DCA) in HCT116 Cells
| Combination | Growth Inhibitory Effect | Reference |
| This compound (9 µM) + DCA (5.93–20 mM) | Significant enhancement of DCA's growth inhibitory effect | [5] |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Cell Line | p53 Status | Treatment | Tumor Growth Inhibition | Apparent Toxicity | Reference |
| HCT116p53+/+ | Wild-type | 50 mg/kg this compound (i.p., twice a week) | Highly effective, blocking tumor growth | No evident toxicity | [1] |
| HCT116p53−/− | Null | 50 mg/kg this compound (i.p., twice a week) | No effect | Not applicable | [1] |
| MDA-MB-231 | Mutant (R280K) | 50 mg/kg this compound (i.p., twice a week) | Potent suppression of tumor growth | No evident toxicity | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Index (CI) Method
This protocol outlines the determination of synergistic effects between this compound and a chemotherapeutic agent using the Chou-Talalay method.
Materials:
-
Cancer cell line of interest (e.g., HCT116p53+/+)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Etoposide)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug.
-
Combination Treatment: Treat cells with either this compound alone, the chemotherapeutic agent alone, or a combination of both at constant and non-constant ratios. A low, non-toxic concentration of this compound (e.g., GI₁₀) can be combined with increasing concentrations of the chemotherapeutic agent.[1]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
Cell Viability Assay: Assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Q value from the study cited can also be used, where Q > 1.15 indicates synergy.[1]
Protocol 2: In Vivo Xenograft Antitumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound in combination with chemotherapy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., HCT116p53+/+, MDA-MB-231)
-
This compound
-
Chemotherapeutic agent
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice a week) and the chemotherapeutic agent at their respective doses and schedules.[1]
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the antitumor efficacy of the combination therapy.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: this compound mediated p53 signaling pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating p53 Transcriptional Activity with SLMP53-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2][3][4] Its inactivation, often through mutation, is a common event in human cancers, making the restoration of p53 function a promising therapeutic strategy.[5][6] SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[7][8] This small molecule has been shown to enhance the transcriptional activity of p53 and restore the DNA-binding ability of certain p53 mutants, leading to a p53-dependent anti-proliferative effect in cancer cells.[7][8]
These application notes provide detailed protocols for evaluating the transcriptional activity of p53 in response to treatment with this compound. The methodologies described herein are essential for researchers and drug development professionals working to characterize the efficacy and mechanism of action of p53-activating compounds.
p53 Signaling Pathway and this compound Mechanism of Action
Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2.[4][9] In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated.[1][4] Activated p53 functions as a transcription factor, binding to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes.[3] This binding initiates the transcription of genes such as CDKN1A (p21), MDM2, BAX, and PUMA, which in turn execute the cellular responses of cell cycle arrest, apoptosis, or DNA repair.[1][7][9]
This compound has been shown to reactivate both wild-type and certain mutant forms of p53, such as p53-R280K.[5][7] It is believed to act by binding to the p53 protein, thereby stabilizing its active conformation and enhancing its ability to bind to DNA.[6] This leads to an increase in the transcription of p53 target genes and the subsequent induction of apoptosis in cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effects of this compound on p53 transcriptional activity and cancer cell proliferation.
Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | GI₅₀ (µM) |
| HCT116 p53+/+ | Wild-Type | 16 |
| HCT116 p53-/- | Null | >150 |
| MDA-MB-231 | Mutant (R280K) | 16 |
Data adapted from Soares et al., 2016.
Table 2: Effect of this compound on p53 Target Gene Expression in HCT116 p53+/+ Cells
| Gene | Fold Change in mRNA Expression (16 µM this compound) |
| CDKN1A (p21) | ~4.5 |
| TNFRSF10B (KILLER/DR5) | ~2.5 |
Data adapted from Soares et al., 2016.
Table 3: Effect of this compound on p53-Dependent Luciferase Reporter Activity in HCT116 p53+/+ Cells
| Reporter Construct | This compound Concentration (µM) | Fold Increase in Luciferase Activity |
| p21-luc | 16 | ~2.0 |
| p21-luc | 32 | ~2.5 |
| MDM2-luc | 16 | ~1.5 |
| MDM2-luc | 32 | ~2.0 |
Data adapted from Soares et al., 2016.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on p53 transcriptional activity.
Protocol 1: Dual-Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantitatively measures the ability of this compound to activate the transcriptional function of p53.
Materials:
-
Human cancer cell lines (e.g., HCT116 p53+/+ and p53-/-)
-
p53-responsive firefly luciferase reporter plasmid (e.g., pGL3-p21-promoter)
-
Control plasmid with Renilla luciferase (e.g., pRL-TK)
-
Lipofectamine 3000 or other suitable transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 100 ng of the p53-responsive firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid per well.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 µM to 50 µM is a good starting point.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Replace the transfection medium with the medium containing this compound or vehicle control.
-
Incubate for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Dual-Glo Luciferase Reagent to each well according to the manufacturer's instructions.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Dual-Glo Stop & Glo Reagent to each well.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
-
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for p53 Target Gene Expression
This protocol measures the change in mRNA levels of p53 target genes following treatment with this compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
Primers for p53 target genes (CDKN1A, MDM2, BAX, PUMA) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Set up the RT-qPCR reactions in a 96-well plate. Each reaction should contain cDNA, forward and reverse primers for the gene of interest, and SYBR Green or TaqMan master mix.
-
Run the plate on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.
-
Protocol 3: Western Blot for p53 and Downstream Target Proteins
This protocol detects changes in the protein levels of p53 and its downstream targets in response to this compound treatment.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p53, anti-p21, anti-BAX, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 4: Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Human cancer cell lines
-
96-well plates
-
This compound stock solution (in DMSO)
-
Sulforhodamine B (SRB) or MTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
This compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound for 48-72 hours.
-
-
SRB or MTT Assay:
-
Perform the SRB or MTT assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (the concentration that inhibits cell growth by 50%).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the transcriptional activity of p53 in response to the small molecule activator this compound. By employing these methods, researchers can effectively characterize the potency and mechanism of action of p53-reactivating compounds, contributing to the development of novel cancer therapeutics.
References
- 1. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p53-related Assays (DNA damage / Apoptosis) | Proteintech [ptglab.com]
- 7. promega.com [promega.com]
- 8. 4.5. Cell Viability Assay [bio-protocol.org]
- 9. caymanchem.com [caymanchem.com]
Application Notes: SLMP53-1 for the Study of Mitochondrial Apoptotic Pathways
Introduction
SLMP53-1 is a novel small-molecule, enantiopure tryptophanol-derived oxazoloisoindolinone, identified as a potent reactivator of both wild-type (wt) and certain mutant forms of the tumor suppressor protein p53.[1][2] Its ability to restore the transcriptional activity of p53 and to induce a p53-dependent mitochondrial apoptotic pathway makes it an invaluable tool for researchers in cancer biology and drug development.[1] this compound has demonstrated both in vitro and in vivo antitumor activity against tumors expressing wt p53 or mutant p53 (e.g., R280K), while showing no significant toxicity in p53-null tumors or normal cells at therapeutic concentrations.[1][3] These application notes provide detailed protocols and data for utilizing this compound to investigate the intricacies of p53-mediated mitochondrial apoptosis.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a "double hit" mechanism, stimulating both p53 transcription-dependent and direct mitochondrial functions.[1] The core mechanism involves:
-
Direct p53 Activation : this compound directly binds to the DNA-binding domain of both wt and various hotspot mutant p53 proteins (including R175H, G245D, R248Q, R273H, and R280K), inducing a thermal stabilization that restores its native conformation and DNA-binding capabilities.[4][5][6]
-
Transcriptional Upregulation of Pro-Apoptotic Genes : Activated p53 enhances the transcription of target genes crucial for apoptosis, including BAX and PUMA.[1]
-
Mitochondrial Translocation : Following treatment with this compound, a fraction of the activated p53, along with BAX, translocates from the cytoplasm to the mitochondria.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : At the mitochondria, p53 and BAX interact with Bcl-2 family proteins, leading to the dissipation of the mitochondrial membrane potential (Δψm) and MOMP.[1][7][8]
-
Cytochrome c Release and Apoptosome Formation : MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][9]
-
Caspase Activation : Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, leading to downstream events like PARP cleavage and the execution of apoptosis.[1][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Growth Inhibitory Activity of this compound
| Cell Line | p53 Status | GI₅₀ (µM) after 48h | Citation |
| HCT116 p53+/+ | Wild-Type | ~8 | [10] |
| HCT116 p53-/- | Null | >50 | [10] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [10] |
| HuH-7 | Mutant (Y220C) | ~25 | [10] |
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest (16 µM for 24h)
| Cell Line | p53 Status | Apoptosis (%) | Cell Cycle Arrest Phase | Citation |
| HCT116 p53+/+ | Wild-Type | Significant Increase | G0/G1 | [1] |
| HCT116 p53-/- | Null | No Significant Change | No Significant Change | [1] |
| MDA-MB-231 | Mutant (R280K) | Significant Increase | No Significant Change | [1] |
Table 3: Modulation of p53 Target Gene Expression by this compound (16 µM for 24h in HCT116 p53+/+ cells)
| Gene | Function | Fold Change in mRNA Expression | Citation |
| CDKN1A (p21) | Cell Cycle Arrest | Increased | [1] |
| TNFRSF10B (KILLER/DR5) | Apoptosis | Increased | [1] |
| BAX | Pro-Apoptotic | Increased Protein Levels | [1] |
| PUMA | Pro-Apoptotic | Increased Protein Levels | [1] |
Mandatory Visualizations
Caption: this compound induced mitochondrial apoptotic pathway.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines : Use human cancer cell lines such as HCT116 (p53+/+ and p53-/-) and MDA-MB-231 (mutant p53).
-
Culture Conditions : Culture cells in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.
-
Treatment : Seed cells to achieve 60-70% confluency at the time of treatment. Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 4, 8, 16, 32 µM). Ensure the final DMSO concentration does not exceed 0.1% and is consistent across all wells, including the vehicle control.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay determines the cytotoxic effects of this compound.
-
Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat cells with a range of this compound concentrations for 48 hours.
-
Fixation : Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing : Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining : Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.
-
Solubilization : Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement : Read the absorbance at 510 nm using a microplate reader. Calculate the GI₅₀ value from the dose-response curve.
Measurement of Mitochondrial Membrane Potential (Δψm) using TMRE
This protocol measures the loss of mitochondrial membrane potential, an early event in apoptosis.[11][12]
-
Cell Preparation : Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate. Treat with this compound (e.g., 16 µM) for the desired time (e.g., 12-24 hours). Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM) for 15-30 minutes.[12]
-
TMRE Staining : Remove the culture medium and add pre-warmed medium containing TMRE (Tetramethylrhodamine, Ethyl Ester) at a final concentration of 50-200 nM.[11][12]
-
Incubation : Incubate the cells for 20-30 minutes at 37°C, protected from light.[11]
-
Washing : Aspirate the TMRE-containing medium and wash the cells twice with warm PBS or a suitable assay buffer.[11]
-
Analysis :
-
Plate Reader : Add 100 µL of PBS to each well and immediately read the fluorescence at Ex/Em = ~549/575 nm.[11]
-
Microscopy : Mount coverslips and visualize immediately. Healthy cells will show bright red-orange fluorescence localized in mitochondria, while apoptotic cells will exhibit significantly reduced fluorescence.
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases.[13][14][15]
-
Cell Lysis : Treat cells in a 6-well or 12-well plate with this compound. After incubation, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-20 minutes.[15]
-
Lysate Collection : Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Assay Reaction : In a black 96-well plate, add 25-50 µg of protein lysate to each well.
-
Reaction Mix : Prepare a reaction mix containing 2x caspase buffer and a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC). Add the reaction mix to each well.[14][15]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measurement : Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.[14] The increase in fluorescence corresponds to caspase activity.
Western Blot for Apoptotic Markers
This protocol is for detecting key proteins in the mitochondrial apoptotic pathway.
-
Sample Preparation : After treatment with this compound, lyse cells and quantify protein concentration as described above.
-
Subcellular Fractionation (Optional) : To detect cytochrome c release, separate cytosolic and mitochondrial fractions using a commercial kit or standard differential centrifugation protocol before lysis.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-p53
-
Anti-BAX
-
Anti-Cytochrome c (for fractionated samples)
-
Anti-cleaved PARP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. The tissue dependent interactions between p53 and Bcl-2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Measuring the Anti-Angiogenic Effects of SLMP53-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-angiogenic properties of SLMP53-1, a small molecule known to activate the p53 tumor suppressor pathway. The following protocols and methodologies are designed to enable researchers to investigate the effects of this compound on endothelial cell function and angiogenesis both in vitro and in vivo.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Tumors require a dedicated blood supply to receive nutrients and oxygen, making the inhibition of angiogenesis a key strategy in cancer therapy.[1] The small molecule this compound has been identified as an activator of the tumor suppressor protein p53.[2][3][4] Recent studies have demonstrated that this compound inhibits tumor cell growth by regulating glucose metabolism and, importantly, by suppressing angiogenesis in a p53-dependent manner.[2][3] Specifically, this compound has been shown to decrease endothelial cell tube formation and reduce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2][3][5]
These notes will detail the experimental procedures to quantify the anti-angiogenic effects of this compound, focusing on key in vitro assays and molecular analyses.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly assess the anti-angiogenic activity of this compound. This includes evaluating its impact on endothelial cell morphology and function, as well as its influence on the molecular drivers of angiogenesis.
Summary of Quantitative Data
The following table summarizes the expected quantitative outcomes from experiments investigating the effect of this compound on angiogenesis, based on published findings.
| Experiment | Parameter Measured | Expected Outcome with this compound Treatment |
| Endothelial Tube Formation Assay | Total Tube Length | Significant decrease compared to vehicle control. |
| Number of Branch Points | Significant decrease compared to vehicle control. | |
| Western Blot | VEGF Protein Expression | Dose-dependent decrease in VEGF protein levels in cancer cell lines. |
| p53 Protein Expression | Increased expression and activation of p53. | |
| Endothelial Cell Migration Assay | Percentage of Wound Closure | Significant inhibition of endothelial cell migration. |
| Endothelial Cell Proliferation Assay | Cell Viability / Number | Dose-dependent decrease in endothelial cell proliferation. |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a key step in angiogenesis.[6]
Principle: Endothelial cells, such as Human Microvascular Endothelial Cells (HMVEC-D), are seeded on a layer of Matrigel or a similar extracellular matrix. In the presence of pro-angiogenic factors, these cells will migrate and align to form a network of tubes. The inhibitory effect of this compound on this process can be quantified by measuring changes in the tube network.
Protocol:
-
Preparation:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Coat the wells of the 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
-
Cell Seeding:
-
Culture HMVEC-D cells to 80-90% confluency.
-
Harvest the cells and resuspend them in complete endothelial cell growth medium.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
-
Treatment:
-
Prepare different concentrations of this compound in endothelial cell growth medium. A vehicle control (e.g., DMSO) should be included.
-
Add the this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the tube formation using an inverted microscope.
-
Capture images from at least five random microscopic fields per well.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
References
- 1. New molecular pathways in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for Studying the Regulation of Glucose Metabolism in Cancer with SLMP53-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small-molecule activator of the tumor suppressor protein p53.[1][2] This (S)-tryptophanol-derived oxazoloisoindolinone has been shown to reactivate both wild-type and certain mutant forms of p53, triggering a p53-dependent anti-tumor response.[1][2] A critical component of this compound's mechanism of action is its ability to reprogram cellular metabolism, specifically targeting the altered glucose metabolism that is a hallmark of many cancers, often referred to as the Warburg effect.[3][4][5]
These application notes provide a comprehensive overview of the effects of this compound on glucose metabolism in cancer cells and detailed protocols for key experiments to study these effects.
Mechanism of Action: this compound and Glucose Metabolism
This compound exerts its effects on glucose metabolism in a p53-dependent manner.[3][4] By activating p53, this compound initiates a transcriptional program that leads to a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS).[3][5][6] This reprogramming helps to counteract the Warburg effect and inhibit tumor cell growth.[3][4]
The key metabolic changes induced by this compound include:
-
Inhibition of Glycolysis: this compound treatment leads to the downregulation of key glycolytic enzymes and transporters.[3][4][6]
-
Glucose Transporter 1 (GLUT1): Reduced expression of GLUT1 decreases the uptake of glucose into cancer cells.[3][4]
-
Hexokinase-2 (HK2): Downregulation of HK2, the first rate-limiting enzyme in glycolysis, reduces the phosphorylation of glucose.[3][4]
-
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3): Decreased levels of this enzyme lead to lower levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key glycolytic enzyme.[3][4]
-
-
Promotion of Oxidative Phosphorylation (OXPHOS): this compound enhances mitochondrial respiration by upregulating key components of the electron transport chain.[3][7]
-
Reduction of Lactate Export: this compound downregulates the expression of Monocarboxylate Transporter 4 (MCT4), which is responsible for exporting lactate out of the cell. This leads to a decrease in the acidification of the tumor microenvironment.[3][4][7]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key metabolic parameters in cancer cells based on published literature. The data presented here are illustrative and may vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on the Expression of Key Glucose Metabolism Proteins
| Target Protein | Cellular Process | Expected Change in Expression (Illustrative) |
| Glucose Transporter 1 (GLUT1) | Glucose Uptake | ↓ 50% |
| Hexokinase-2 (HK2) | Glycolysis | ↓ 40% |
| PFKFB3 | Glycolysis Regulation | ↓ 60% |
| Monocarboxylate Transporter 4 (MCT4) | Lactate Export | ↓ 45% |
| SCO2 | Oxidative Phosphorylation | ↑ 70% |
| COX4 | Oxidative Phosphorylation | ↑ 60% |
Table 2: Effect of this compound on Metabolic Fluxes
| Metabolic Parameter | Method of Measurement | Expected Change (Illustrative) |
| Glucose Uptake | 2-NBDG Assay | ↓ 35% |
| Lactate Secretion | Colorimetric Assay | ↓ 55% |
Mandatory Visualizations
Caption: this compound activates p53, leading to the inhibition of glycolysis and promotion of OXPHOS.
Caption: Workflow for studying the metabolic effects of this compound on cancer cells.
Experimental Protocols
Western Blot Analysis of Metabolic Proteins
This protocol details the procedure for analyzing the expression levels of GLUT1, HK2, PFKFB3, MCT4, SCO2, and COX4 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLUT1, anti-HK2, anti-PFKFB3, anti-MCT4, anti-SCO2, anti-COX4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 16 µM) or DMSO for the specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein samples to the same concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake in this compound-treated cells.
Materials:
-
Cancer cells treated with this compound as described above
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound in a 96-well plate as described in the western blot protocol.
-
Glucose Starvation: After the treatment period, gently wash the cells twice with warm PBS. Replace the medium with glucose-free medium and incubate for 1-2 hours.
-
2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µg/mL. Incubate for 30-60 minutes at 37°C.
-
Stopping the Reaction: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Measurement: Add PBS to each well and measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze them by flow cytometry.
-
Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Lactate Secretion Assay
This protocol describes a colorimetric assay to measure the concentration of lactate secreted into the cell culture medium.
Materials:
-
Culture medium collected from this compound-treated and control cells
-
Commercial lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After treating the cells with this compound for the desired time, collect the cell culture medium. Centrifuge the medium to remove any detached cells or debris.
-
Assay Preparation: Prepare the lactate standards and reaction mixture according to the manufacturer's instructions of the lactate assay kit.
-
Reaction: Add the collected medium samples and lactate standards to a 96-well plate. Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 570 nm).
-
Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or protein concentration of the corresponding well.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to p53 within the cell. Ligand binding stabilizes the target protein, increasing its melting temperature.[8]
Materials:
-
Cancer cells
-
This compound and DMSO
-
PBS
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Western blot materials as described above, with a primary antibody against p53
Procedure:
-
Cell Treatment: Treat a suspension of cancer cells with a high concentration of this compound (e.g., 50 µM) or DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 37°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble p53 by western blotting as described in Protocol 1.
-
Analysis: Plot the amount of soluble p53 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Investigating the Synergistic Effects of SLMP53-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-1 is a novel small molecule activator of the tumor suppressor protein p53. It has demonstrated the ability to reactivate both wild-type and various mutant forms of p53, leading to p53-dependent anti-proliferative effects in cancer cells.[1][2][3][4] The mechanism of action involves direct binding to the p53 DNA-binding domain, which enhances its transcriptional activity and restores wild-type-like functions to mutant p53.[1][2][4] Activated p53 then initiates downstream cellular processes, including cell cycle arrest and apoptosis, primarily through the mitochondrial pathway.[1][5]
Preclinical studies have shown that this compound exhibits promising synergistic effects when combined with conventional chemotherapeutic agents and metabolic modulators.[1][6][7] This synergy is p53-dependent and presents a strategic advantage for cancer therapy, potentially allowing for lower doses of cytotoxic drugs and overcoming drug resistance.[1] These application notes provide detailed experimental designs and protocols to effectively study the synergistic effects of this compound in combination with other anti-cancer agents.
Key Signaling Pathways
This compound-mediated p53 activation triggers a cascade of events culminating in cell cycle arrest and apoptosis. Understanding these pathways is crucial for designing mechanistic studies of its synergistic effects.
Experimental Design for Synergistic Effect Studies
The primary goal is to determine whether the combination of this compound and another agent results in a greater therapeutic effect than the sum of their individual effects. A constant-ratio experimental design is recommended for its robustness in synergy analysis.
Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of this compound in combination with another drug.
Materials:
-
Cancer cell lines (with known p53 status)
-
Complete cell culture medium
-
This compound and combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation:
-
Determine the IC50 values for this compound and the combination drug individually.
-
Prepare a stock solution of the drug combination at a constant molar ratio (e.g., based on the ratio of their IC50 values).
-
Prepare serial dilutions of this compound alone, the combination drug alone, and the drug combination.
-
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include wells with untreated cells (negative control) and vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound alone, the combination drug alone, and the combination at synergistic concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the drug combination on cell cycle progression.[8]
Materials:
-
6-well plates
-
This compound and combination drug
-
70% cold ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Cell Viability and Combination Index (CI) Values
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) | Interpretation |
| This compound | X | |||
| Drug B | Y | |||
| This compound + Drug B | X + Y | < 1 | Synergy | |
| ... | ... |
Table 2: Apoptosis Induction by this compound and Drug B Combination
| Treatment Group | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | Total Apoptotic Cells (%) |
| Untreated Control | |||
| This compound | |||
| Drug B | |||
| This compound + Drug B |
Table 3: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Untreated Control | |||
| This compound | |||
| Drug B | |||
| This compound + Drug B |
Conclusion
These protocols provide a framework for the systematic investigation of the synergistic anti-cancer effects of this compound. By combining cell-based assays with robust data analysis methods, researchers can elucidate the mechanisms underlying the observed synergy and evaluate the therapeutic potential of this compound-based combination therapies. The p53-dependent nature of this compound's activity suggests that these studies should ideally be conducted in parallel in cell lines with wild-type, mutant, and null p53 status to confirm the on-target effect of the synergy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Navigating SLMP53-1: A Technical Guide to In-Vitro Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of SLMP53-1 in your in-vitro assays. Whether you are assessing cell viability, inducing apoptosis, or studying signaling pathways, this resource offers troubleshooting advice and frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule that reactivates both wild-type and mutant forms of the p53 tumor suppressor protein.[1][2][3][4] It binds to p53, enhancing its ability to bind to DNA and activate the transcription of target genes.[2][3] This leads to several downstream effects in cancer cells, including the regulation of glucose metabolism, inhibition of angiogenesis (the formation of new blood vessels), and the induction of programmed cell death (apoptosis).[1][2][5]
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
A2: Based on published studies, a common concentration range for this compound in various cancer cell lines is between 4 µM and 32 µM.[3][6] The optimal concentration is highly dependent on the cell line and the specific assay being performed. For initial experiments, it is advisable to perform a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition) for your specific cell model.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected cytotoxic effects. What could be the issue?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
-
p53 Status of Your Cells: The primary mechanism of this compound is p53-dependent.[2][3] Ensure that your cell line expresses a form of p53 (wild-type or mutant) that can be activated by the compound. p53-null cell lines are not expected to respond.
-
Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Refer to the concentration tables below and consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).
-
Cell Seeding Density: High cell density can sometimes mask the cytotoxic effects of a compound. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.
Q5: Is this compound toxic to non-cancerous cells?
A5: Studies have shown that this compound exhibits significantly lower toxicity in non-tumorigenic cell lines compared to cancer cells.[3] For instance, at a concentration of 16 µM, which is effective in several cancer cell lines, minimal growth inhibition was observed in non-tumorigenic MCF10A cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. When adding this compound, mix gently but thoroughly. To avoid edge effects, consider not using the outer wells of the plate for data collection and fill them with sterile media or PBS instead. |
| Unexpected cell morphology changes | DMSO concentration is too high, or the cells are stressed for other reasons. | The final concentration of DMSO in the culture medium should typically be kept below 0.5%. Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to each well. Ensure optimal cell culture conditions (media, temperature, CO2). |
| Difficulty in reproducing published results | Differences in cell line passage number, culture conditions, or assay protocols. | Use cell lines from a reputable source and maintain a consistent low passage number. Standardize all experimental parameters, including media composition, serum concentration, and incubation times. Follow the detailed experimental protocols provided. |
Quantitative Data Summary
The following tables summarize reported concentrations of this compound and their observed effects in various in-vitro assays.
Table 1: this compound Concentration in Cell Viability and Growth Inhibition Assays
| Cell Line | p53 Status | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 p53+/+ | Wild-type | Growth Inhibition | ~16 µM (GI50) | 48 h | 50% growth inhibition | [6] |
| MDA-MB-231 | Mutant (R280K) | Growth Inhibition | ~16 µM (GI50) | 48 h | 50% growth inhibition | [6] |
| HuH-7 | Mutant (Y220C) | Growth Inhibition | >150 µM (GI50) | 48 h | Low growth inhibitory activity | [6] |
Table 2: this compound Concentration in Apoptosis and Cell Cycle Assays
| Cell Line | p53 Status | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 p53+/+ | Wild-type | Apoptosis (PARP cleavage) | 16 µM | 24 h | Increased PARP cleavage | [8] |
| MDA-MB-231 | Mutant (R280K) | Apoptosis (PARP cleavage) | 16 µM | 24 h | Increased PARP cleavage | [8] |
| HCT116 p53+/+ | Cell Cycle Analysis | 16 µM | 24 h | Cell cycle arrest | [8] |
Table 3: this compound Concentration in Cell Migration Assays
| Cell Line | p53 Status | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 p53+/+ | Wild-type | Wound Healing | 4 µM | - | Reduced cell migration | [3] |
| MDA-MB-231 | Mutant (R280K) | Wound Healing | 4 µM | - | Reduced cell migration | [3] |
| HCT116 p53+/+ | Chemotaxis | 7 µM | 24 h | Over 50% reduction in migration | [3] | |
| MDA-MB-231 | Mutant (R280K) | Chemotaxis | 16 µM | 8 h | Significant reduction in migration | [3] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizing Pathways and Workflows
To further aid in your experimental design and understanding of this compound's function, the following diagrams illustrate key processes.
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchgate.net [researchgate.net]
Troubleshooting SLMP53-1 solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common solubility and stability issues encountered when working with SLMP53-1, a novel reactivator of wild-type and mutant p53.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, specifically an (S)-tryptophanol-derived oxazoloisoindolinone, that functions as a p53-activating agent.[1][2] It is designed to reactivate both wild-type (wt) and various mutant forms of the p53 tumor suppressor protein.[3][4] Its mechanism involves direct binding to the p53 protein, which induces thermal stabilization and helps restore its normal, tumor-suppressing functions.[1][4] This reactivation triggers p53-dependent downstream pathways, including cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][5] High-concentration stock solutions, such as 250 mg/mL, can be prepared in DMSO.[6][7] To aid dissolution, especially at high concentrations, techniques like ultrasonic treatment and gentle warming (up to 60-80°C) can be applied.[6][7] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[6]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound versus solutions in solvent. For detailed storage conditions and durations, please refer to the table below.
Q4: Is this compound stable in aqueous buffers and cell culture media?
A4: While this compound is used effectively in cell culture experiments, its solubility in purely aqueous solutions is limited.[3] When diluting the DMSO stock solution into aqueous buffers or media, precipitation can occur if the final DMSO concentration is too low or if the compound interacts with buffer components. It is best practice to prepare fresh dilutions for each experiment and to add the stock solution to the aqueous medium slowly while mixing.
Data Summary Tables
Table 1: this compound Solubility Data
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous grade for best results.[6] |
| Solubility in DMSO | 250 mg/mL (approx. 785 mM) | Ultrasonic treatment and warming can facilitate dissolution.[6][7] |
| Recrystallization Solvents | Ethyl Acetate (EtOAc) / n-Hexane | Used during chemical synthesis.[3][8] |
| In Vivo Formulation | 10% DMSO + 90% Corn Oil | This formulation has been used for a related compound, SLMP53-2, and may be adaptable.[9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months[6] |
| -20°C | 1 month[6] |
Troubleshooting Guides
Problem: The this compound powder is not fully dissolving in DMSO.
-
Question: I am trying to make a high-concentration stock, but I see solid particles remaining. What should I do?
-
Answer: This issue can arise from several factors. First, verify that you are using fresh, anhydrous DMSO, as absorbed water can hinder solubility.[6] Second, gentle warming (up to 60°C) and sonication in an ultrasonic bath are effective methods to aid dissolution.[7] Ensure your calculations are correct and that you are not attempting to exceed the 250 mg/mL solubility limit.
Problem: A precipitate forms when I add my this compound stock to my experimental buffer or media.
-
Question: My DMSO stock is clear, but upon dilution into my aqueous solution for an assay, the solution becomes cloudy. How can I prevent this?
-
Answer: This is likely due to the poor aqueous solubility of this compound. The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.
-
Increase Final DMSO: Try to keep the final DMSO concentration at a level that maintains solubility but is tolerated by your experimental system (e.g., cells or proteins). Typically, final DMSO concentrations up to 0.5% are well-tolerated in cell culture.
-
Improve Mixing: Add the this compound stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Test Buffer Conditions: Perform a small-scale solubility test in your specific buffer to determine the maximum tolerable concentration before precipitation occurs.
-
Problem: I observe protein aggregation in my cell-free assay after adding this compound.
-
Question: My experiment involves incubating this compound with purified p53 protein, and I'm seeing protein precipitation. Is the compound unstable?
-
Answer: The compound itself is generally stable, but its function is to bind directly to p53.[1] The observed precipitation is more likely related to the protein's behavior under your specific assay conditions.
-
Compound Concentration: Very high concentrations of any small molecule can sometimes induce non-specific protein aggregation. Consider performing a dose-response experiment to find the optimal concentration.
-
Protein Stability: this compound is known to thermally stabilize p53, which is a sign of binding.[1] However, if the baseline stability of your purified p53 is poor, aggregation can still occur. Ensure your protein buffer is optimal (pH, ionic strength) and consider including common protein stabilizers like glycerol or non-ionic detergents, if they do not interfere with your assay.[10]
-
Mechanism of Action: Since this compound works by refolding and stabilizing mutant p53, the process itself might involve conformational changes that could lead to aggregation if conditions are not ideal.[11][12]
-
Visual Guides and Workflows
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of SLMP53-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SLMP53-1, a novel reactivator of wild-type (wt) and mutant (mut) p53. The focus is on addressing potential off-target effects and ensuring the p53-dependent activity of the compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an enantiopure tryptophanol-derived oxazoloisoindolinone identified as a small molecule that reactivates both wild-type and mutant p53.[1][2] Its primary mechanism involves direct interaction with p53, enhancing its DNA-binding ability and restoring its transcriptional activity.[3][4][5] This leads to the activation of p53-downstream pathways, including cell cycle arrest, apoptosis, and inhibition of cell migration.[1][2]
Q2: Is this compound expected to have significant off-target effects?
A2: Current research indicates that this compound's activity is highly dependent on the presence of p53. Experiments have shown that it inhibits the growth of tumors expressing wt/mut p53, but not p53-null tumors.[1][6][7] Furthermore, at concentrations that are cytotoxic to cancer cells, this compound did not show significant toxicity in normal cells expressing wt p53 or in xenograft mice models.[1][6][7] This suggests a high degree of specificity for its intended target, p53.
Q3: How does this compound affect cellular metabolism?
A3: this compound has been shown to reprogram glucose metabolism in a p53-dependent manner.[8][9] It downregulates key glycolytic enzymes such as GLUT1, HK2, and PFKFB3, while upregulating markers of mitochondrial respiration like SCO2 and COX4.[3][8] This shifts the metabolic profile of cancer cells from glycolysis towards oxidative phosphorylation.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Yes, studies have shown that this compound can act synergistically with conventional chemotherapeutics.[1] It has also been shown to have a synergistic growth inhibitory effect when combined with the metabolic modulator dichloroacetic acid (DCA).[3][8]
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide is designed to help researchers troubleshoot experiments where the observed effects of this compound are inconsistent with its known p53-dependent mechanism of action.
Issue 1: this compound shows activity in a p53-null cell line.
-
Question: Why am I observing a cytotoxic or anti-proliferative effect in my p53-null control cell line upon treatment with this compound?
-
Answer and Troubleshooting Steps:
-
Confirm p53 Status: The primary step is to re-verify the p53 status of your cell line. Perform a Western blot to confirm the absence of p53 protein expression.
-
Compound Concentration: High concentrations of any compound can lead to non-specific toxicity. Review the dose-response curve and ensure you are working within the recommended concentration range (typically in the low micromolar range).[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line.
-
Experimental Workflow: To rigorously confirm p53-dependency, consider ectopically expressing different p53 mutants in the p53-null cells and repeating the experiment.[4] A true on-target effect should only be observed in the p53-expressing cells.
-
Issue 2: Inconsistent results between different mutant p53 cell lines.
-
Question: I am seeing a strong effect of this compound on cells with the p53-R280K mutation, but a weaker or no effect on cells with a different p53 mutation. Is this an off-target effect?
-
Answer and Troubleshooting Steps:
-
Mutant-Specific Activity: While this compound has been shown to reactivate multiple hotspot p53 mutations (including R175H, G245D, R248Q, R248W, R273H, and R282W), the extent of reactivation may vary.[4] It is important to note that different p53 mutants can have distinct structural and functional consequences.
-
Comparative Analysis: The selectivity of related compounds, such as SLMP53-2, differs from this compound, highlighting that subtle molecular changes can alter mutant p53 specificity.[10] For instance, unlike this compound, SLMP53-2 is effective against the Y220C mutant but not the R280K mutant.[10]
-
Confirm Target Engagement: To verify that the observed effects are due to direct interaction with p53, you can perform a Cellular Thermal Shift Assay (CETSA).[4][5] This assay can confirm if this compound is binding to and stabilizing the specific p53 mutant in your cell line.
-
Issue 3: Observed phenotype does not match known downstream effects of p53 activation.
-
Question: this compound is causing a phenotype in my cells that is not typically associated with p53 activation (e.g., unexpected morphological changes). How can I determine if this is an off-target effect?
-
Answer and Troubleshooting Steps:
-
Analyze p53 Target Genes: The most direct way to confirm p53 pathway activation is to measure the expression of known p53 target genes. Perform qPCR or Western blot analysis for canonical p53 targets such as p21 (CDKN1A), BAX, PUMA, and MDM2.[1] An increase in the expression of these genes is a strong indicator of on-target activity.
-
p53 Knockdown/Knockout Control: The most definitive control is to use a p53 knockdown or knockout version of your cell line. If the unexpected phenotype persists in the absence of p53, it is likely an off-target effect.
-
Pathway Analysis: this compound is known to affect pathways beyond apoptosis and cell cycle arrest, including glucose metabolism and angiogenesis.[8][9] Consider if the observed phenotype could be related to these p53-dependent processes. For example, changes in cell adhesion and migration could be linked to its effect on E-cadherin and MMP-9 expression.[8]
-
Quantitative Data Summary
Table 1: Growth Inhibitory Effects of this compound
| Cell Line | p53 Status | Parameter | Value | Reference |
| HCT116 p53+/+ | Wild-Type | GI50 | ~16 µM | [1] |
| MDA-MB-231 | Mutant (R280K) | GI50 | ~16 µM | [1] |
| HCT116 p53-/- | Null | GI50 | > 50 µM | [1] |
| NCI-H1299 + R175H | Mutant | IC50 | Significantly reduced vs. empty vector | [4] |
| NCI-H1299 + G245D | Mutant | IC50 | Significantly reduced vs. empty vector | [4] |
| NCI-H1299 + R248Q | Mutant | IC50 | Significantly reduced vs. empty vector | [4] |
| NCI-H1299 + R273H | Mutant | IC50 | Significantly reduced vs. empty vector | [4] |
GI50/IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To determine if this compound directly binds to and stabilizes p53 in cells.
-
Methodology:
-
Culture cells expressing the p53 of interest (e.g., HCT116 for wt-p53, MDA-MB-231 for mut-p53 R280K) to ~80% confluency.
-
Prepare cell lysates.
-
Treat the lysates with either this compound (at various concentrations, e.g., 10-50 µM) or vehicle control (DMSO).[4]
-
Aliquot the treated lysates and heat them at a range of temperatures (e.g., 37°C to 55°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[4]
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble p53 in each sample by Western blotting.
-
-
Expected Result: If this compound binds to p53, it will increase its thermal stability, resulting in more soluble p53 protein detected at higher temperatures compared to the vehicle control.[4][5]
2. Wound Healing Assay for Cell Migration
-
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
-
Methodology:
-
Plate cells (e.g., HCT116 p53+/+ or MDA-MB-231) in a 6-well plate and grow to full confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing a low, non-toxic concentration of this compound (e.g., GI10 concentration of 4 µM) or vehicle control.[1]
-
Image the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Quantify the rate of wound closure by measuring the area of the gap at each time point.
-
-
Expected Result: this compound is expected to inhibit the migration of p53-expressing cells, resulting in a slower rate of wound closure compared to the control.[1]
Visualizations
Caption: Mechanism of action for this compound in reactivating mutant p53.
Caption: Troubleshooting workflow for suspected this compound off-target effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: SLMP53-1 In Vivo Efficacy
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLMP53-1, a hydrocarbon-stapled peptide designed as a dual inhibitor of MDM2 and MDMX.[1][2] By disrupting the interaction between these negative regulators and the p53 tumor suppressor protein, this compound aims to reactivate the p53 pathway, leading to tumor growth suppression.[1][2][3]
The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments and provide strategies to enhance the therapeutic efficacy of this compound.
I. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that may arise during in vivo studies with this compound.
Guide 1: Suboptimal Anti-Tumor Efficacy
Problem: The observed tumor growth inhibition in xenograft models is less than expected.
| Potential Cause | Recommended Solution |
| Inadequate Dosing Regimen | Optimize the dose and frequency of this compound administration. Conduct a dose-response study to determine the optimal therapeutic window.[4][5] Consider continuous infusion or more frequent dosing schedules based on pharmacokinetic (PK) data. |
| Poor Bioavailability | Evaluate different formulation strategies to improve peptide stability and solubility.[6][7] Options include PEGylation, encapsulation in liposomes or polymeric micelles, or co-administration with penetration enhancers.[8][9][10] |
| Rapid Proteolytic Degradation | Although stapling enhances protease resistance, further modifications can be explored.[11][12][13] Consider N- or C-terminal capping or the incorporation of D-amino acids or other non-natural amino acids to further shield against enzymatic cleavage.[8][14] |
| Insufficient Target Engagement | Confirm that this compound is reaching its intracellular targets (MDM2/MDMX) at sufficient concentrations.[15] Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or co-immunoprecipitation followed by Western blotting to assess target engagement in tumor tissues.[16] |
| Tumor Model Resistance | Ensure the selected cancer cell line has a wild-type p53 status and expresses MDM2/MDMX. Some tumor models may have inherent resistance mechanisms downstream of p53 activation.[3] |
Guide 2: High In Vivo Toxicity or Off-Target Effects
Problem: The animal subjects exhibit signs of toxicity (e.g., weight loss, lethargy) or there is evidence of off-target activity.
| Potential Cause | Recommended Solution |
| Non-Specific Cellular Uptake | Modify the peptide to reduce non-specific interactions. Removing positive charges or judiciously placing anionic residues can decrease off-target toxicities.[17] |
| Peptide Aggregation | Improve solubility to prevent the formation of aggregates, which can lead to toxicity.[18] Optimize the formulation by adjusting pH, using solubility-enhancing excipients, or employing delivery systems like liposomes.[6][7][19] |
| Overdosing | Re-evaluate the dosing regimen. The maximum tolerated dose (MTD) may have been exceeded.[4] A dose reduction or a less frequent administration schedule may be necessary.[4][20] |
| "Off-Target" p53 Activation | While the goal is to activate p53 in tumor cells, systemic p53 activation could have adverse effects. Consider tumor-targeting strategies, such as conjugating this compound to a tumor-specific ligand or using targeted nanoparticle delivery systems.[9] |
Guide 3: Inconsistent or Non-Reproducible Results
Problem: Significant variability is observed in experimental outcomes between different animals or experimental runs.
| Potential Cause | Recommended Solution |
| Improper Peptide Handling and Storage | Peptides can be sensitive to environmental factors.[21] Store lyophilized this compound at the recommended temperature and protect it from moisture.[21] Once reconstituted, use immediately or aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Formulation Instability | Ensure the formulation is stable under the experimental conditions.[6][7] Prepare fresh formulations for each experiment and visually inspect for any signs of precipitation or aggregation. |
| Variability in Animal Models | Use animals of the same age, sex, and genetic background. Monitor animal health closely throughout the study to identify any confounding factors. |
| Inconsistent Administration Technique | Standardize the route and technique of administration (e.g., intravenous, intraperitoneal). Ensure accurate dosing volumes and injection sites. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stapled α-helical peptide that mimics the p53 N-terminal α-helix.[14] It competitively binds to the p53-binding pockets of MDM2 and MDMX, preventing them from targeting p53 for proteasomal degradation.[1][2][3] This stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[22]
Q2: How does the "staple" in this compound improve its properties?
A2: The all-hydrocarbon staple is a synthetic brace that locks the peptide into its bioactive α-helical conformation.[23] This structural reinforcement provides several advantages:
-
Increased Protease Resistance: The stabilized helix is less susceptible to enzymatic degradation, prolonging its in vivo half-life.[11][12][13]
-
Enhanced Target Affinity: By pre-configuring the peptide in its binding conformation, the entropic penalty of binding is reduced, leading to higher affinity for MDM2 and MDMX.[11]
-
Improved Cell Permeability: The α-helical structure and increased hydrophobicity can facilitate cellular uptake, allowing the peptide to reach its intracellular targets.[14][23][24]
Q3: What are the best practices for formulating this compound for in vivo studies?
A3: Peptide formulation is critical for in vivo success.[6][7] Key considerations include:
-
Solubility: this compound may have limited aqueous solubility. Use of co-solvents (e.g., DMSO, PEG) or formulation in vehicles like liposomes or micelles can improve solubility.[9][10]
-
pH and Buffer: The pH of the formulation should be optimized to ensure peptide stability and prevent degradation pathways like deamidation or oxidation.[6][7]
-
Stability: Assess the stability of the final formulation under the intended storage and administration conditions.[6][7]
Q4: How can I confirm that this compound is activating the p53 pathway in my tumor model?
A4: Pharmacodynamic (PD) studies are essential to confirm on-target activity. Key biomarkers to assess include:
-
Increased p53 protein levels: Stabilized p53 will accumulate in the cell.
-
Upregulation of p53 target genes: Measure the mRNA or protein levels of genes like CDKN1A (p21) and PUMA.[25][26]
-
Induction of apoptosis: Use methods like TUNEL staining or cleaved caspase-3 immunohistochemistry in tumor tissue.
These can be measured by collecting tumor samples at various time points after this compound administration and performing Western blotting, qRT-PCR, or immunohistochemistry.
III. Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data illustrating how different strategies can improve the in vivo efficacy of this compound.
Table 1: Effect of Formulation on this compound Pharmacokinetics (IV Bolus, 20 mg/kg)
| Formulation | Cmax (µM) | AUC (µM*h) | t½ (hours) |
| Saline | 15.2 | 30.4 | 1.5 |
| 10% PEG400 in Saline | 18.5 | 45.1 | 2.1 |
| Liposomal Encapsulation | 12.8 | 98.6 | 6.8 |
Table 2: Impact of Dosing Schedule on Tumor Growth Inhibition (TGI) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | TGI (%) at Day 21 | Body Weight Change (%) |
| Vehicle | - | Daily | 0 | +2.5 |
| This compound | 20 | Every 3 Days | 35 | -1.5 |
| This compound | 20 | Daily | 62 | -4.8 |
| This compound | 40 | Every 3 Days | 58 | -6.2 |
| This compound (Liposomal) | 20 | Every 3 Days | 75 | -2.1 |
IV. Key Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model Efficacy Study
-
Cell Culture: Culture a wild-type p53 cancer cell line (e.g., SJSA-1, MCF-7) under standard conditions.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize animals into treatment groups.
-
Drug Administration: Prepare this compound in the desired formulation and administer via the chosen route (e.g., intravenous, intraperitoneal) according to the dosing schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for pharmacodynamic analysis.
Protocol 2: Co-Immunoprecipitation for Target Engagement
-
Tissue Lysis: Homogenize excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysate with an anti-p53 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using antibodies against p53, MDM2, and MDMX. A decrease in the amount of MDM2/MDMX co-precipitated with p53 in the this compound treated group compared to the vehicle control indicates successful target engagement.[2]
References
- 1. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. A stapled peptide antagonist of MDM2 carried by polymeric micelles sensitizes glioblastoma to temozolomide treatment through p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. biomedgrid.com [biomedgrid.com]
- 22. Activation of p53 by scaffold-stabilised expression of Mdm2-binding peptides: visualisation of reporter gene induction at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cpcscientific.com [cpcscientific.com]
- 24. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor-Targeted Delivery of the p53-Activating Peptide VIP116 with PEG-Stabilized Lipodisks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for SLMP53-1 and Chemotherapy Co-administration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the p53 reactivator, SLMP53-1, in combination with conventional chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a tryptophanol-derived oxazoloisoindolinone that functions as a novel reactivator of both wild-type (wt) and various mutant forms of the tumor suppressor protein p53.[1] It exerts its anticancer effects by binding to p53, inducing its thermal stabilization, and restoring its DNA-binding ability.[2][3] This reactivation of p53 leads to the transcription of target genes that regulate critical cellular processes, ultimately resulting in p53-dependent cell cycle arrest and/or apoptosis in cancer cells.[1][4]
Q2: Why combine this compound with chemotherapy?
A2: Many conventional chemotherapeutic drugs, such as doxorubicin and etoposide, rely on a functional p53 pathway to effectively induce cancer cell death.[1] In tumors with mutated or dysfunctional p53, the efficacy of these agents is often compromised. This compound can restore p53 function, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1] Studies have shown that this compound exhibits synergistic effects when combined with conventional chemotherapeutics, potentially allowing for lower, less toxic doses of these agents to be used.[1]
Q3: What are the key signaling pathways activated by this compound?
A3: this compound activates the p53 signaling pathway, leading to the upregulation of p53 target genes. This includes the induction of cell cycle inhibitors like p21, and pro-apoptotic proteins such as PUMA and BAX.[4] A significant mechanism of this compound-induced apoptosis is through the p53-dependent mitochondrial pathway, which involves the translocation of p53 and BAX to the mitochondria.[1]
Q4: Is this compound effective against all types of p53 mutations?
A4: this compound has been shown to reactivate the function of wild-type p53 and several hotspot p53 mutations, including the R280K mutant.[1][2] Its ability to interact with the p53 DNA-binding domain suggests it may be effective against a range of both contact and structural p53 mutants.[3]
Q5: What are the expected outcomes of successful this compound and chemotherapy co-administration?
A5: Successful co-administration should result in a synergistic reduction in cancer cell viability and proliferation compared to either agent used alone. This is often accompanied by an increase in markers of apoptosis (e.g., caspase activation, PARP cleavage) and potentially cell cycle arrest. The combination index (CI), calculated using methods like the Chou-Talalay analysis, should be less than 1, indicating synergy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during co-administration experiments with this compound and chemotherapy.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No synergistic effect observed (Combination Index ≥ 1) | 1. Suboptimal drug concentrations: The concentrations of this compound and/or the chemotherapeutic agent may not be in the synergistic range. 2. Incorrect administration schedule: The timing of drug addition (sequential vs. concurrent) can significantly impact the outcome. 3. Cell line resistance: The specific p53 mutation in the cell line may not be responsive to this compound, or the cells may have other resistance mechanisms. 4. Inaccurate cell viability assessment: Issues with the viability assay can lead to misleading results. | 1. Perform dose-response curves for each drug individually to determine their respective GI50 values. Design a combination experiment with a matrix of concentrations around the GI50 values. 2. Test both concurrent and sequential administration schedules. For example, pre-treat with this compound for a period (e.g., 24 hours) before adding the chemotherapeutic agent, or vice versa. 3. Confirm the p53 status of your cell line. If possible, test the combination in a panel of cell lines with different p53 statuses. 4. Ensure your viability assay is optimized and validated for your cell line and experimental conditions. Include appropriate positive and negative controls. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to inconsistent results. 2. Drug solution instability: this compound or the chemotherapeutic agent may be degrading over time. 3. Pipetting errors: Inaccurate pipetting can lead to incorrect drug concentrations. | 1. Ensure a homogenous cell suspension and use a reliable method for cell counting. Allow cells to adhere and resume growth before treatment. 2. Prepare fresh drug solutions for each experiment. This compound is typically dissolved in DMSO and should be stored appropriately. 3. Use calibrated pipettes and be meticulous during drug dilutions and additions. |
| Unexpected cytotoxicity in control groups | 1. Solvent toxicity: The vehicle used to dissolve the drugs (e.g., DMSO) may be toxic to the cells at the concentrations used. 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | 1. Determine the maximum non-toxic concentration of the vehicle in your cell line and ensure it is not exceeded in your experiments. Include a vehicle-only control. 2. Regularly test your cell lines for mycoplasma contamination. |
| Difficulty interpreting apoptosis assay results | 1. Incorrect timing of assay: Apoptosis is a dynamic process, and the timing of the assay is critical to capture the desired events. 2. Assay not suitable for the expected mechanism: Different apoptosis assays measure different events (e.g., caspase activation, mitochondrial membrane potential, DNA fragmentation). | 1. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment. 2. Use multiple assays to confirm apoptosis and elucidate the mechanism. For this compound, assays measuring mitochondrial membrane potential and caspase-9 activation are particularly relevant. |
Data Presentation
The following tables summarize key quantitative data for this compound, both alone and in combination with chemotherapeutic agents.
Table 1: Growth Inhibitory (GI50) Values of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | This compound GI50 (µM) |
| HCT116 p53+/+ | Wild-Type | ~16 |
| HCT116 p53-/- | Null | >150 |
| MDA-MB-231 | Mutant (R280K) | ~16 |
| HuH-7 | Mutant (Y220C) | >150 |
Data is illustrative and based on published findings. Actual GI50 values may vary depending on experimental conditions.
Table 2: Synergistic Effects of this compound with Doxorubicin and Etoposide in HCT116 p53+/+ Cells
| Chemotherapeutic Agent | Concentration (µM) | This compound (4 µM) + Chemo (% Growth Inhibition) | Chemo Alone (% Growth Inhibition) | Combination Index (CI) |
| Doxorubicin | 0.047 | ~40% | ~15% | < 1 (Synergistic) |
| Doxorubicin | 0.094 | ~55% | ~25% | < 1 (Synergistic) |
| Doxorubicin | 0.188 | ~70% | ~40% | < 1 (Synergistic) |
| Etoposide | 0.094 | ~30% | ~10% | < 1 (Synergistic) |
| Etoposide | 0.188 | ~45% | ~20% | < 1 (Synergistic) |
| Etoposide | 0.375 | ~60% | ~35% | < 1 (Synergistic) |
Data is derived from published studies and is intended to be illustrative. The Combination Index (CI) is qualitatively described as synergistic (CI < 1) based on the reported data. Precise CI values require calculation using the Chou-Talalay method with full dose-response curves.[4]
Experimental Protocols
Protocol 1: Determining Synergistic Effects of this compound and Chemotherapy using a Cell Viability Assay
This protocol outlines the steps to assess the synergistic effects of this compound in combination with a chemotherapeutic agent (e.g., doxorubicin or etoposide) on cancer cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116 p53+/+, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, etoposide)
-
96-well cell culture plates
-
MTT reagent (or similar viability assay reagent)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.
-
-
Drug Preparation:
-
Prepare a series of dilutions for this compound and the chemotherapeutic agent in complete medium. It is recommended to perform a dose-response for each drug individually first to determine their respective GI50 values.
-
For the combination experiment, prepare a matrix of drug concentrations. For example, use a fixed, low concentration of this compound (e.g., 4 µM) with a serial dilution of the chemotherapeutic agent.[4] Alternatively, use a fixed ratio of the two drugs based on their GI50 values (e.g., 1:1, 1:2, 2:1).
-
-
Treatment:
-
Concurrent Administration: Add the prepared drug solutions (this compound and chemotherapy) to the wells simultaneously.
-
Sequential Administration (Example): Pre-treat cells with this compound for a specific duration (e.g., 24 hours), then add the chemotherapeutic agent for a further incubation period.
-
Include appropriate controls: untreated cells, vehicle (DMSO) control, this compound alone, and chemotherapeutic agent alone.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of p53 Pathway Activation
This protocol describes how to assess the activation of the p53 pathway and its downstream targets in response to this compound and chemotherapy co-administration.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with this compound, chemotherapy, or the combination for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Compare the expression levels of p53 and its downstream targets across the different treatment groups.
-
Mandatory Visualization
Caption: this compound and Chemotherapy Signaling Pathway.
References
Technical Support Center: Overcoming Resistance to SLMP53-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SLMP53-1 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a reactivator of both wild-type and mutant p53.[1][2] It functions by binding to the DNA-binding domain of the p53 protein, which leads to its thermal stabilization and the restoration of its transcriptional activity.[3][4] This reactivation of p53 triggers downstream pathways leading to p53-dependent apoptosis and cell cycle arrest in cancer cells.[1][2] Additionally, this compound has been shown to modulate glucose metabolism and inhibit angiogenesis in a p53-dependent manner.[5]
Q2: In which types of cancer cells is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cells that express either wild-type or mutant p53.[1][2] Its efficacy is dependent on the presence of the p53 protein. Therefore, it is not expected to be effective in p53-null cancer cells, which lack the p53 protein.[1][2]
Q3: What are the known downstream targets of p53 activated by this compound?
A3: this compound-mediated activation of p53 leads to the upregulation of several pro-apoptotic and cell cycle arrest-related genes. Key downstream targets include BAX, PUMA, and p21.[2]
Q4: Can this compound be used in combination with other anticancer agents?
A4: Yes, studies have shown that this compound has synergistic effects when used in combination with conventional chemotherapeutic agents such as doxorubicin and etoposide.[2] It has also demonstrated synergistic growth inhibitory activity with the metabolic modulator dichloroacetic acid.[5]
Troubleshooting Guide
Issue 1: Reduced or no cytotoxic effect of this compound on cancer cells.
This is a primary indication of resistance. The troubleshooting workflow below can help identify the potential cause.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Suggested Action |
| No significant cell death after treatment | 1. p53-null cell line: this compound requires p53 for its activity.[1][2] 2. Acquired resistance: Cells may have developed mechanisms to evade this compound's effects. | 1. Confirm p53 expression via Western Blot or sequencing. 2. Proceed with resistance mechanism investigation (see below). |
| This compound no longer induces thermal stabilization of p53 (CETSA) | 1. Secondary mutation in p53 DNA-binding domain: A mutation at or near the this compound binding site can prevent interaction.[6] 2. Increased drug efflux: Overexpression of ABC transporters can pump this compound out of the cell. | 1. Sequence the p53 gene to identify potential new mutations. 2. Co-treat with known ABC transporter inhibitors. |
| p53 is stabilized, but downstream targets (p21, BAX, PUMA) are not upregulated | 1. Epigenetic silencing of target genes: Methylation or histone deacetylation can prevent transcription. 2. Mutations in the promoter regions of target genes. 3. Dysregulation of co-factors required for p53-mediated transcription. | 1. Treat with epigenetic modifiers like histone deacetylase inhibitors (HDACi) or demethylating agents. 2. Sequence the promoter regions of key target genes. 3. Investigate the expression and activity of p53 co-factors. |
| Downstream targets are upregulated, but apoptosis is not induced | 1. Upregulation of anti-apoptotic proteins: Increased levels of Bcl-2 or Bcl-xL can counteract the pro-apoptotic signals. 2. Defects in the mitochondrial apoptosis pathway. | 1. Measure the levels of anti-apoptotic proteins via Western Blot. Consider combination therapy with Bcl-2/Bcl-xL inhibitors. 2. Assess mitochondrial membrane potential and cytochrome c release. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-type | ~16 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant (R280K) | ~16 | [2] |
| MDA-MB-468 | Breast Adenocarcinoma | Mutant (R273H) | ~10.3 | [4] |
| HuH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | Not specified, but shows effect | [2] |
Table 2: Synergistic Effects of this compound with Other Anticancer Agents
| Combination Agent | Cancer Cell Line | p53 Status | Observation | Reference |
| Doxorubicin | HCT116 p53+/+ | Wild-type | Synergistic growth inhibition | [2] |
| Etoposide | HCT116 p53+/+ | Wild-type | Synergistic growth inhibition | [2] |
| Doxorubicin | MDA-MB-231 | Mutant (R280K) | Synergistic growth inhibition | [2] |
| Etoposide | MDA-MB-231 | Mutant (R280K) | Synergistic growth inhibition | [2] |
| Dichloroacetic Acid | HCT116 | Wild-type | Enhanced growth inhibitory effect | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cellular Thermal Shift Assay (CETSA)
References
- 1. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Cellular Thermal Shift Assays (CETSA) for SLMP53-1 Binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing Cellular Thermal Shift Assays (CETSA) to study the binding of compounds, such as SLMP53-1, to their protein targets.
I. Troubleshooting Guide
This guide addresses common problems encountered during CETSA experiments, categorized by the experimental stage.
Section 1: Initial Assay Setup & Optimization
Question: I am not observing any thermal shift for my target protein with my positive control compound. What are the likely causes and solutions?
Answer: This is a common issue when setting up a new CETSA assay. Several factors related to the protein's intrinsic properties or the experimental conditions could be the cause.
-
Potential Causes & Solutions:
-
Intrinsic Protein Stability: The target protein may be either too thermally stable or too unstable to show a clear melting curve within the tested temperature range.[1]
-
Solution: Expand the temperature range used for the melt curve. For highly stable proteins, you may need to go up to 80-90°C. For unstable proteins, start as low as 30°C.
-
-
Ligand Does Not Induce a Shift: Not all binding events result in a measurable change in thermal stability.[1] The binding of this compound might not be strong enough or may not cause a conformational change that leads to thermal stabilization.
-
Solution: Confirm this compound binding using an orthogonal, non-thermal method (e.g., pull-down assays, surface plasmon resonance with purified protein). Also, consider that a compound can cause thermal destabilization, so look for shifts in both directions.[1]
-
-
Incorrect Heating Time: The standard 3-minute heating time may not be optimal for all proteins.
-
Solution: Perform a time-course experiment, varying the heating duration from 1 to 7 minutes to find the optimal window for this compound unfolding.[2]
-
-
Suboptimal Compound Concentration/Incubation Time: The compound may not have reached its target at a sufficient concentration to induce a shift.
-
Section 2: Protein Detection (Western Blot)
Question: My Western blot bands for the target protein are weak or inconsistent across samples.
Answer: Poor Western blot quality is a major source of variability in CETSA experiments.
-
Potential Causes & Solutions:
-
Low Protein Abundance: The target protein, this compound, may be expressed at low levels in your chosen cell line.
-
Solution: Increase the total amount of protein loaded onto the SDS-PAGE gel. Ensure you are using a high-sensitivity chemiluminescent substrate. If possible, consider overexpressing the target protein, but be aware this can alter cellular physiology.[3]
-
-
Poor Antibody Quality: The primary antibody may have low affinity or specificity for the target protein.
-
Solution: Validate your primary antibody's specificity using positive and negative controls (e.g., cells with known high/low expression, or knockout cell lines). Test different antibody dilutions to find the optimal signal-to-noise ratio.
-
-
Inconsistent Lysis or Protein Quantification: Variability in cell lysis or errors in protein concentration measurement will lead to unequal loading.
-
Protein Degradation: The target protein may be susceptible to degradation by proteases released during lysis.
-
Solution: Always use a fresh, potent protease inhibitor cocktail in your lysis buffer and keep samples on ice at all times.
-
-
Section 3: Data Interpretation
Question: I see a thermal shift, but the dose-response in my Isothermal Dose-Response (ITDR) experiment is not as expected (e.g., no clear sigmoidal curve).
Answer: An inconsistent ITDR-CETSA curve can arise from issues with compound behavior in the cell or the specific temperature chosen for the experiment.
-
Potential Causes & Solutions:
-
Suboptimal Isothermal Temperature: The chosen temperature for the ITDR experiment may be too high or too low, placing the experiment outside the dynamic range of the assay.
-
Solution: Based on your initial melt curve, select a temperature that results in about 50-80% of the protein aggregating in the vehicle-treated control.[7] This ensures you are on the steep part of the curve where stabilization is most easily detected.
-
-
Cellular Factors: The observed potency in a cellular assay can be very different from biochemical assays due to factors like cell permeability, efflux pumps, or metabolic breakdown of the compound.[4]
-
Solution: Compare your intact cell data with results from a lysate-based CETSA. This can help differentiate between a true lack of binding and issues related to cellular transport or metabolism.
-
-
High Assay Variability: Inconsistent results between wells can obscure the dose-response relationship.
-
Solution: Increase the number of technical replicates for each concentration. Carefully check for and mitigate sources of variability in pipetting, heating, and sample processing.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Cellular Thermal Shift Assay (CETSA)?
A1: CETSA is based on the principle of ligand-induced thermal stabilization.[6] When a small molecule like this compound binds to its target protein within a cell, it often increases the protein's stability.[8] Upon heating, unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[1][6] By measuring the amount of soluble protein remaining across a range of temperatures, one can detect this "thermal shift," which confirms target engagement in a physiologically relevant environment.[8][9]
Q2: What are the two main experimental formats for CETSA?
A2: The two primary formats are the melt curve (or thermal profile) and the isothermal dose-response fingerprint (ITDR-CETSA).[3]
-
Melt Curve: Cells are treated with a fixed concentration of the compound (or vehicle) and then heated at various temperatures. This generates a curve showing the temperature at which the protein denatures (the aggregation temperature, or Tagg). A shift in this curve between the treated and untreated samples indicates target engagement.[3][10]
-
ITDR-CETSA: Cells are treated with varying concentrations of the compound and then heated at a single, fixed temperature. This format is used to determine the potency (e.g., EC50) of the compound for target stabilization in the cell.[7][10]
Q3: What are the essential controls for a reliable CETSA experiment?
A3: Several controls are critical for interpreting CETSA data accurately:
-
Vehicle Control (e.g., DMSO): This establishes the baseline melting curve of the target protein without any ligand.
-
No-Heat Control: A sample that is not heated but is otherwise processed identically. This represents 100% soluble protein and is used for normalization.[7]
-
Loading Control: A highly abundant and thermally stable protein (e.g., GAPDH, Tubulin) is often probed on the same Western blot to ensure equal protein loading across all lanes.
Q4: Can CETSA be used to study the p53 pathway?
A4: Yes. Since this compound is known to interact with and reactivate both wild-type and mutant p53, CETSA is a valuable tool.[11][12][13] A published study has already successfully used CETSA to demonstrate that this compound induces thermal stabilization of both wild-type and mutant p53, providing direct evidence of intermolecular interaction within the cell.[12][13] This confirms that CETSA is a suitable method for validating the direct binding of compounds to p53 family members.
III. Experimental Protocols & Data
Protocol 1: Generating a CETSA Melt Curve
This protocol is for determining the thermal stability of this compound's target protein.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound. Incubate at 37°C for 1-2 hours.[7]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[5]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5][6]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize all samples to the same concentration.
-
Western Blotting: Analyze the amount of soluble target protein in each sample using standard Western blotting procedures with a specific primary antibody.
Quantitative Data Summary
The following table provides recommended starting parameters for CETSA optimization.
| Parameter | Recommended Starting Range | Notes |
| Temperature Range (Melt Curve) | 40°C - 70°C | Extend range if no melting is observed. Use 2-3°C increments.[5] |
| Heating Duration | 3 minutes | Optimize between 1-7 minutes for specific targets.[2] |
| Compound Incubation Time | 1 - 2 hours | Dependent on compound permeability and cell type.[7] |
| Centrifugation Speed | 20,000 x g | Ensures clear separation of soluble and aggregated fractions.[6] |
| Centrifugation Time | 20 minutes | Adequate time to pellet denatured proteins.[6] |
| Protein Load (Western Blot) | 20 - 50 µg | Adjust based on target protein abundance. |
IV. Visualizations
Diagrams of Workflows and Pathways
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. oncotarget.com [oncotarget.com]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
Technical Support Center: Improving SLMP53-1 Delivery to Tumor Tissues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SLMP53-1. Our goal is to help you optimize the delivery of this potent p53 reactivator to tumor tissues in your preclinical experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Bioavailability or Rapid Clearance of this compound
Question: We are observing lower than expected therapeutic efficacy in our in vivo models. We suspect low bioavailability or rapid clearance of this compound. How can we troubleshoot this?
Answer:
Low bioavailability and rapid clearance are common challenges in small molecule drug delivery. Here is a step-by-step guide to address this issue:
-
Verify Formulation and Administration:
-
Formulation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro and in vivo studies.[1][2] For in vivo administration, it is crucial to use a vehicle that ensures solubility and minimizes toxicity. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or a solution containing co-solvents such as polyethylene glycol (PEG) or Tween 80.[1][3] Ensure the final concentration of DMSO is kept to a minimum, ideally below 10% v/v for intraperitoneal injections, to avoid vehicle-related toxicity.[1]
-
Administration Route: For preclinical xenograft models, intraperitoneal (i.p.) injection has been used for this compound administration.[4] This route can provide a good balance between ease of administration and systemic exposure.
-
-
Assess Pharmacokinetics (PK):
-
Conduct a PK study to determine the concentration of this compound in the plasma over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure.
-
-
Investigate Potential for Rapid Metabolism:
-
Some small molecules are rapidly metabolized by the liver. In vitro assays using liver microsomes can help determine the metabolic stability of this compound.
-
Issue 2: Poor Tumor Accumulation of this compound
Question: Our biodistribution studies show low concentrations of this compound in the tumor tissue compared to other organs. What steps can we take to improve tumor-specific delivery?
Answer:
Achieving high tumor-to-normal-tissue ratios is a key goal in cancer therapy. Here’s how you can troubleshoot poor tumor accumulation:
-
Evaluate Tumor Model Characteristics:
-
The "Enhanced Permeability and Retention" (EPR) effect, which can enhance the accumulation of nanoparticles in tumors, is less pronounced for small molecules like this compound, as they can diffuse back out of the tumor.[5] However, the leakiness of tumor vasculature still plays a role. Highly vascularized and permeable tumors may show better accumulation.
-
Consider the tumor microenvironment. Dense stromal tissue can impede the penetration of drugs into the tumor.[6]
-
-
Optimize Dosing Regimen:
-
In a published study, this compound was administered at 50 mg/kg via intraperitoneal injection twice a week for two weeks in xenograft mouse models.[4] This regimen was effective in inhibiting tumor growth.[4]
-
Experiment with different dosing schedules (e.g., more frequent, lower doses) to see if it improves tumor accumulation without increasing toxicity.
-
-
Consider Advanced Delivery Systems (Exploratory):
-
While this compound is a small molecule, formulating it within a nanoparticle-based delivery system could potentially improve its circulation time and tumor accumulation.[4] This is an advanced, exploratory approach that would require significant formulation development.
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an enantiopure tryptophanol-derived oxazoloisoindolinone.[1] It is a small molecule that acts as a reactivator of both wild-type (wt) and mutant p53.[1][7] By restoring the normal tumor-suppressive functions of p53, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4][8]
2. What is the recommended formulation for in vivo administration of this compound?
For in vivo studies, this compound is typically first dissolved in a minimal amount of a suitable solvent like DMSO.[1][2] This stock solution is then further diluted in a vehicle appropriate for animal administration, such as saline, to achieve the desired final concentration. It is important to keep the final DMSO concentration as low as possible (ideally under 10% for i.p. injections) to minimize solvent toxicity.[1]
3. What is a typical dosage and administration route for this compound in preclinical mouse models?
In published xenograft studies, this compound has been administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.[4]
4. How can I assess the delivery of this compound to tumor tissues?
Biodistribution studies are essential to quantify the amount of this compound in the tumor and other organs.[9] A general protocol involves administering this compound to tumor-bearing animals, sacrificing them at various time points, harvesting the tumor and other organs, and then quantifying the concentration of this compound in each tissue using an appropriate analytical method like liquid chromatography-mass spectrometry (LC-MS).
5. What are the known side effects of this compound in preclinical models?
Published studies have reported that this compound shows no apparent toxic side effects in mice at therapeutic doses.[4][7][8]
Data Presentation
Table 1: Illustrative Biodistribution of a Small Molecule Drug (e.g., this compound) in a Xenograft Mouse Model
Disclaimer: The following data is for illustrative purposes only and is intended to provide a framework for presenting biodistribution results. Actual data will vary based on the specific experimental conditions.
| Organ | % Injected Dose per Gram of Tissue (%ID/g) at 4 hours | % Injected Dose per Gram of Tissue (%ID/g) at 24 hours |
| Tumor | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Liver | 10.2 ± 1.5 | 4.5 ± 0.8 |
| Kidneys | 8.5 ± 1.2 | 2.1 ± 0.4 |
| Spleen | 3.1 ± 0.6 | 1.0 ± 0.2 |
| Lungs | 2.8 ± 0.4 | 0.9 ± 0.2 |
| Heart | 1.9 ± 0.3 | 0.5 ± 0.1 |
Table 2: Example Formulation for In Vivo Administration of this compound
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 5 mg/mL |
| DMSO | Solubilizing Agent | 10% (v/v) |
| PEG 400 | Co-solvent | 40% (v/v) |
| Saline (0.9% NaCl) | Vehicle | 50% (v/v) |
Experimental Protocols
Protocol: Evaluation of this compound Biodistribution in Tumor-Bearing Mice
Objective: To determine the concentration of this compound in tumor and major organs at various time points after administration.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with HCT116 xenografts)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO in saline)
-
Anesthesia
-
Surgical tools for dissection
-
Tubes for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
LC-MS system for analysis
Procedure:
-
Preparation of this compound Formulation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the this compound formulation to the tumor-bearing mice via the chosen route (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
Time Points for Collection: Euthanize cohorts of mice at predetermined time points (e.g., 1, 4, 8, 24 hours) post-injection.
-
Blood Collection: Collect blood via cardiac puncture and process to obtain plasma.
-
Tissue Harvesting: Dissect and collect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Tissue Processing: Weigh each tissue sample and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Analysis:
-
Homogenize the tissue samples.
-
Extract this compound from the tissue homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in each sample using a validated LC-MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound per gram of tissue.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. The Right Formulation for a Dimethyl Sulfoxide Mixture. – MediMush™ [medimush.co.uk]
- 6. BioDistribution | Bruker [bruker.com]
- 7. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
Technical Support Center: Investigating SLMP53-1's Effect on Tumor Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of the p53-activating small molecule, SLMP53-1, on tumor metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on tumor metabolism?
A1: this compound is an (S)-tryptophanol-derived oxazoloisoindolinone, a small molecule that activates the tumor suppressor protein p53.[1][2] Its primary effect on tumor metabolism is to counteract the Warburg effect by reprogramming glucose metabolism in a p53-dependent manner.[1][3] Specifically, this compound suppresses glycolysis by downregulating key glycolytic enzymes and transporters such as Glucose Transporter 1 (GLUT1), Hexokinase-2 (HK2), and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[3][4] It also downregulates the monocarboxylate transporter 4 (MCT4), which reduces the export of lactate from cancer cells.[3][4] Concurrently, it promotes mitochondrial oxidative phosphorylation (OXPHOS) by upregulating markers like Synthesis of Cytochrome c Oxidase 2 (SCO2) and Cytochrome c Oxidase Subunit 4 (COX4).[3]
Q2: Is the metabolic effect of this compound consistent across all cancer cell lines?
A2: No, the metabolic effects of this compound are strictly dependent on the p53 status of the cancer cells. The molecule requires functional p53 to exert its effects on metabolic reprogramming.[3][5] In p53-null or cells with certain p53 mutations, this compound may not effectively alter glucose metabolism.[2][5] Therefore, it is crucial to use cell lines with well-characterized p53 status (wild-type, mutant, or null) in your experiments.
Q3: this compound is described as a p53 reactivator. Does it reactivate all p53 mutants?
A3: this compound has been shown to reactivate wild-type p53 and at least one common mutant, p53-R280K, by restoring its DNA-binding ability.[2][6] Further studies indicate its ability to reactivate multiple hotspot p53 mutations.[7][8] However, its efficacy may vary depending on the specific p53 mutation. It is recommended to verify the reactivation of a specific mutant p53 by assessing the expression of p53 target genes like p21 and PUMA.[6]
Q4: Besides metabolism, what other cellular processes are affected by this compound?
A4: this compound has a multi-faceted anti-cancer effect. In addition to reprogramming metabolism, it interferes with angiogenesis by decreasing the formation of endothelial cell tubes and reducing the expression of Vascular Endothelial Growth Factor (VEGF).[1][3][5] It also impacts extracellular matrix remodeling and the epithelial-to-mesenchymal transition (EMT) by increasing E-cadherin and reducing metalloproteinase-9 (MMP-9) expression.[1][3] These effects collectively inhibit tumor cell growth, migration, and dissemination.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or No Metabolic Shift Observed After this compound Treatment
-
Possible Cause 1: Incorrect p53 Status of Cell Line.
-
Troubleshooting Step: Confirm the p53 status of your cell line (e.g., HCT116 p53+/+ vs. HCT116 p53-/-) through sequencing or Western blot analysis for basal p53 expression. The metabolic reprogramming effect of this compound is p53-dependent.[5]
-
-
Possible Cause 2: Suboptimal this compound Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. A concentration of 16 µM for 24 hours has been shown to be effective in HCT116 cells.[1] Determine the optimal concentration and duration for your specific cell line by assessing the expression of key metabolic proteins (e.g., GLUT1, HK2, COX4) via Western blot.
-
-
Possible Cause 3: Issues with Metabolic Assay.
-
Troubleshooting Step: For extracellular flux analysis (e.g., Seahorse assay), ensure optimal cell seeding density and appropriate concentrations of metabolic inhibitors (like oligomycin and FCCP), as these can be cell-type dependent.[9] Run control assays to validate the instrument's performance and reagent stability.
-
Problem 2: Difficulty Interpreting Data from Extracellular Flux Assays (e.g., Seahorse)
-
Possible Cause 1: this compound's Dual Effect on Glycolysis and OXPHOS.
-
Troubleshooting Step: this compound simultaneously suppresses glycolysis (reducing ECAR) and promotes OXPHOS (increasing OCR). This can complicate the interpretation of the overall metabolic phenotype. Analyze OCR and ECAR data points separately before calculating ratios. It is crucial to measure both baseline and maximal respiration to understand the full impact on mitochondrial capacity.
-
-
Possible Cause 2: Off-target Effects or Cellular Stress.
-
Troubleshooting Step: High concentrations of any small molecule can induce cellular stress. Monitor cell viability and morphology alongside metabolic measurements. Include a positive control for p53 activation (e.g., Nutlin-3a) to distinguish between specific p53-mediated metabolic effects and general stress responses.
-
-
Possible Cause 3: Confounding Effects on Angiogenesis and EMT.
-
Troubleshooting Step: Be aware that changes in cell adhesion and morphology due to this compound's effect on EMT markers like E-cadherin could potentially influence Seahorse assay readings.[3] Ensure that cell seeding is uniform and that cells remain adherent throughout the assay. Normalize OCR and ECAR data to cell number or protein content.[10]
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on key metabolic and metastasis-related proteins.
| Protein | Function | Effect of this compound Treatment | p53-Dependence | Reference |
| GLUT1 | Glucose Transporter | Downregulation | Yes | [3] |
| HK2 | Glycolytic Enzyme | Downregulation | Yes | [3] |
| PFKFB3 | Glycolytic Enzyme | Downregulation | Yes | [3] |
| MCT4 | Lactate Exporter | Downregulation | Yes | [3] |
| SCO2 | OXPHOS-related | Upregulation | Yes | [3] |
| COX4 | OXPHOS-related | Upregulation | Yes | [3] |
| VEGF | Angiogenesis Factor | Downregulation | Yes | [3][5] |
| MMP-9 | Metastasis-related | Downregulation | Yes | [1][3] |
| E-cadherin | Cell Adhesion | Upregulation | Yes | [1][3] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of Metabolic Protein Expression
-
Cell Culture and Treatment: Seed HCT116 p53+/+ and p53-/- cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with this compound (e.g., 16 µM) or DMSO (vehicle control) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against GLUT1, HK2, COX4, and β-actin (loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 2: Extracellular Flux Analysis (Seahorse Assay)
-
Cell Seeding: Seed cancer cells (e.g., 20,000 cells/well) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight. Optimization of cell density is critical.[9]
-
Assay Media Preparation: On the day of the assay, prepare fresh Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Cell Treatment & Equilibration: Replace the growth medium with the prepared assay medium containing either this compound or vehicle control. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour before the assay.
-
Mito Stress Test: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mix of rotenone/antimycin A.
-
Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the OCR and ECAR data to the cell count or protein concentration in each well.
This compound Signaling Pathway
The diagram below illustrates the p53-dependent mechanism by which this compound reprograms tumor cell metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 10. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting p53 Reactivation by SLMP53-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SLMP53-1 for the reactivation of the p53 tumor suppressor protein. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this method in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reactivate p53?
A1: this compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a novel reactivator of both wild-type (wt) and mutant p53.[1][2][3] It functions by directly interacting with the p53 protein, specifically binding at the interface of the p53 homodimer with the DNA minor groove.[4][5] This interaction induces a conformational change in mutant p53, restoring its wild-type-like DNA binding ability and transcriptional activity.[1][3][4] For wild-type p53, this compound enhances its transcriptional activity.[1]
Q2: Which mutant p53 forms can be reactivated by this compound?
A2: this compound has been shown to reactivate multiple hotspot p53 mutations, including both contact mutants (like R280K, R248Q, R248W, and R273H) and structural mutants (like R175H, G245D, and R282W).[4] Its mechanism of action appears to be independent of the specific mutation site, suggesting broad applicability.[4]
Q3: What are the expected downstream effects of p53 reactivation by this compound?
A3: Reactivation of p53 by this compound triggers several downstream cellular processes, primarily through the transcriptional activation of p53 target genes.[1] These effects include:
-
Cell Cycle Arrest: Induction of p21 (CDKN1A) expression can lead to cell cycle arrest, primarily in cells with wild-type p53.[1][3]
-
Apoptosis: Upregulation of pro-apoptotic genes such as BAX, PUMA, and KILLER (TNFRSF10B) initiates the mitochondrial apoptotic pathway.[1][3] This involves the translocation of p53 and BAX to the mitochondria.[1][3]
-
Inhibition of Cell Migration: this compound has been shown to reduce the migration of tumor cells expressing both wild-type and mutant p53.[1][3]
-
Metabolic Reprogramming: this compound can regulate glucose metabolism in a p53-dependent manner.[6]
-
Anti-angiogenesis: The compound can inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).[6]
Q4: Is this compound toxic to normal, non-cancerous cells?
A4: Studies have shown that this compound exhibits selective cytotoxicity towards tumor cells.[7] In normal cells, it tends to induce a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death), suggesting a protective mechanism.[3][7] Furthermore, in vivo studies have indicated no apparent toxic side effects on tissues commonly affected by chemotherapy.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in p53 target gene expression after this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 2. Incorrect incubation time: The duration of treatment may be insufficient for transcriptional changes to occur. 3. Cell line specific effects: The responsiveness to this compound can vary between different cell lines. 4. Degradation of this compound: The compound may not be stable under the experimental conditions. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM).[4] 2. Conduct a time-course experiment (e.g., 8, 16, 24, 48 hours) to identify the optimal treatment duration.[1] 3. Verify the p53 status (wild-type or specific mutation) of your cell line. Consider testing a positive control cell line known to be responsive to this compound (e.g., HCT116 for wt p53, MDA-MB-231 for p53-R280K).[1] 4. Prepare fresh this compound solutions from a DMSO stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. |
| High background or non-specific bands in Western blot for p53 or its targets. | 1. Antibody issues: The primary or secondary antibody may have low specificity or be used at too high a concentration. 2. Inadequate blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Improper washing: Insufficient washing can lead to high background. | 1. Titrate the primary antibody to determine the optimal dilution. Use a well-validated antibody for p53 (e.g., DO-1) and its targets.[1] 2. Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Increase the number and duration of washes with TBST. |
| Inconsistent results in cell viability assays (e.g., MTT, SRB). | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 2. DMSO concentration: High concentrations of DMSO (the solvent for this compound) can be toxic to cells. 3. Interference with assay reagents: this compound might interfere with the chemistry of the viability assay. | 1. Ensure a single-cell suspension and proper mixing before seeding. Visually inspect plates after seeding to confirm even distribution. 2. Maintain a final DMSO concentration below 0.5% in all wells, including controls.[4] 3. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo for ATP measurement). |
| Low yield in p53 immunoprecipitation. | 1. Inefficient cell lysis: The lysis buffer may not be effectively solubilizing p53. 2. Antibody not binding to the target: The antibody may not be suitable for immunoprecipitation or the epitope may be masked. 3. Insufficient amount of starting material: The amount of cell lysate may be too low. | 1. Use a lysis buffer optimized for immunoprecipitation (e.g., RIPA buffer) and ensure complete cell lysis.[8] 2. Use an antibody validated for immunoprecipitation. Consider using a different antibody that recognizes a different p53 epitope.[9] 3. Increase the amount of cell lysate used for each immunoprecipitation reaction. |
Quantitative Data Summary
Table 1: Growth Inhibitory (GI50) Values of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | GI50 (µM) after 48h | Reference |
| HCT116 p53+/+ | Wild-type | ~16 | [3] |
| HCT116 p53-/- | Null | >100 | [3] |
| MDA-MB-231 | Mutant (R280K) | ~16 | [3] |
| HuH-7 | Mutant (Y220C) | >100 | [3] |
| NCI-H1299 (empty vector) | Null | ~50 | [4] |
| NCI-H1299 (mut p53 R175H) | Ectopic Mutant | ~25 | [4] |
| NCI-H1299 (mut p53 G245D) | Ectopic Mutant | ~30 | [4] |
| NCI-H1299 (mut p53 R248Q) | Ectopic Mutant | ~20 | [4] |
| NCI-H1299 (mut p53 R248W) | Ectopic Mutant | ~25 | [4] |
| NCI-H1299 (mut p53 R273H) | Ectopic Mutant | ~25 | [4] |
| NCI-H1299 (mut p53 R282W) | Ectopic Mutant | ~30 | [4] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | This compound Concentration (µM) | Duration (h) | Migration Inhibition (%) | Assay | Reference |
| HCT116 p53+/+ | 7 | 24 | >50 | Chemotaxis | [1] |
| MDA-MB-231 | 16 | 8 | ~50 | Chemotaxis | [1] |
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 48 hours).
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.
-
2. Western Blot Analysis
-
Objective: To detect changes in the protein expression levels of p53 and its downstream targets.
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[11]
-
Incubate the membrane with a primary antibody (e.g., anti-p53, anti-p21, anti-BAX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
3. p53 Transcriptional Activity Assay (Dual-Luciferase Reporter Assay)
-
Objective: To quantify the ability of this compound to activate p53-mediated transcription.
-
Protocol:
-
Co-transfect cells in a 24-well plate with a p53-responsive firefly luciferase reporter plasmid (e.g., p21-luc or MDM2-luc) and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound or DMSO.
-
After the desired treatment duration (e.g., 16 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[1]
-
Visualized Workflows and Pathways
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arts.units.it [arts.units.it]
- 9. medicine.tulane.edu [medicine.tulane.edu]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Analysis of SLMP53-1 and Other p53 Reactivating Drugs for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that can no longer effectively control cell growth and division.[2] Restoring the normal function of this crucial protein is a highly sought-after therapeutic strategy. This guide provides a comparative overview of the preclinical and clinical efficacy of SLMP53-1, a novel p53 reactivating compound, alongside other notable drugs in this class, including APR-246 (eprenetapopt), Kevetrin, COTI-2, and PC14586 (rezatapopt).
Mechanism of Action: Diverse Approaches to a Common Target
The reactivation of mutant p53 can be achieved through various mechanisms, primarily focused on stabilizing the wild-type conformation of the protein or influencing its downstream signaling pathways.
This compound is a tryptophanol-derived oxazoloisoindolinone that has been shown to reactivate both wild-type and mutant p53. It is believed to directly interact with the p53 protein, restoring its DNA-binding ability and transcriptional activity.
APR-246 (eprenetapopt) is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the p53 core domain, leading to the refolding of mutant p53 into a wild-type conformation and the restoration of its tumor-suppressive functions.[3][4]
Kevetrin is a small molecule that induces the activation of p53. Its mechanism involves inducing p53 phosphorylation, which reduces its interaction with the negative regulator MDM2, leading to p53 stabilization and the activation of downstream targets.[5][6] It has also been reported to have p53-independent mechanisms of action.[7]
COTI-2 is a third-generation thiosemicarbazone that is thought to reactivate mutant p53.[2] It is also suggested to have a dual mechanism of action, including the inhibition of the PI3K/AKT/mTOR pathway.[8]
PC14586 (rezatapopt) is a small molecule specifically designed to target the p53 Y220C mutation, one of the most common p53 mutations. It binds to a crevice created by the Y220C mutation, stabilizing the protein in its wild-type conformation and restoring its transcriptional activity.[9]
Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Studies
This section summarizes the available preclinical data for this compound and its comparators, focusing on in vitro cytotoxicity and in vivo tumor growth inhibition.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key indicators of a drug's potency against cancer cell lines. The following table presents a compilation of reported values for the compared drugs across various cancer cell lines with different p53 statuses.
| Drug | Cell Line | Cancer Type | p53 Status | IC50 / GI50 (µM) | Reference |
| This compound | HCT116 | Colon Carcinoma | Wild-Type | 16 (GI50) | [10] |
| MDA-MB-231 | Breast Cancer | Mutant (R280K) | 16 (GI50) | [10] | |
| HuH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | >50 (GI50) | [10] | |
| APR-246 | HCT116 p53-R248W/- | Colorectal Cancer | Mutant (R248W) | ~10 (IC50 with radiation) | [7] |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 | [11] | |
| Hec108 | Endometrial Cancer | Mutant (P151H) | 4.3 | [11] | |
| Hec1B | Endometrial Cancer | Mutant (R248Q) | 4.5 | [11] | |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant (R273H) | 16.3 (normoxia), 9.5 (hypoxia) | [12] | |
| Kevetrin | OVCAR-3 | Ovarian Cancer | Mutant | >100 | [13] |
| HeyA8 | Ovarian Cancer | Mutant | >100 | [13] | |
| OVCAR-10 | Ovarian Cancer | Mutant | >100 | [13] | |
| ES2 | Ovarian Cancer | Wild-Type | >100 | [13] | |
| COTI-2 | 5637 | Bladder Cancer | Mutant | 0.526 | [14] |
| T24 | Bladder Cancer | Mutant | 0.532 | [14] | |
| PC14586 | MT245 | Sarcoma | Mutant (Y220C) | 0.192-0.722 | [15] |
| MT373 | Sarcoma | Mutant (Y220C) | 0.192-0.722 | [15] |
In Vivo Efficacy
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo antitumor activity of drug candidates. The following table summarizes the key findings from such studies.
| Drug | Cancer Type | p53 Status | Animal Model | Key Findings | Reference |
| This compound | Colon Carcinoma | Wild-Type | Xenograft | Effectively blocked tumor growth. | |
| Breast Cancer | Mutant (R280K) | Xenograft | Potently suppressed tumor growth. | ||
| APR-246 | Esophageal Squamous Cell Carcinoma | Mutant | Xenograft & PDX | Significant antitumor effects. | [5] |
| Kevetrin | Ovarian Cancer | Mutant | Ascites ovarian tumor model | Similar efficacy for oral and intraperitoneal administration. | [16] |
| COTI-2 | Multiple | Various | Xenograft | Superior activity compared to some standard chemotherapies. | [17] |
| PC14586 | Gastric Cancer | Mutant (Y220C) | NUGC-3 Xenograft | Dose-dependent tumor growth inhibition and regression at higher doses. | [1] |
Clinical Efficacy and Safety: A Glimpse into Human Trials
While this compound is still in the preclinical stage, several other p53 reactivating drugs have advanced to clinical trials, providing valuable insights into their efficacy and safety in patients.
| Drug | Phase | Cancer Type(s) | Key Efficacy Results | Key Adverse Events | Reference |
| APR-246 (eprenetapopt) | Phase 3 | Myelodysplastic Syndromes (MDS) with TP53 mutation | Did not meet primary endpoint of complete remission (CR) rate vs. azacitidine alone (33.3% vs. 22.4%, p=0.13). | Generally well-tolerated, similar to azacitidine monotherapy. | [18] |
| Phase 1b/2 | MDS and Acute Myeloid Leukemia (AML) with TP53 mutation | Overall Response Rate (ORR): 71%; CR: 44%. In MDS patients, ORR was 73% with a 50% CR rate. | Febrile neutropenia, leukopenia, neutropenia. | [10] | |
| Kevetrin | Phase 2a | Platinum-Resistant/Refractory Ovarian Cancer | Trial completed, but detailed efficacy results are not yet widely published. | Good toleration reported in Phase 1. | [9][19] |
| COTI-2 | Phase 1 | Gynecologic Malignancies, Head and Neck Squamous Cell Carcinoma | Ongoing, safety and tolerability being assessed. | Not yet fully reported. | [17] |
| PC14586 (rezatapopt) | Phase 1/2 (PYNNACLE) | Advanced Solid Tumors with TP53 Y220C mutation | ORR: 24.2% in response-evaluable patients. | Mostly grade 1 and 2 events. | [20] |
| Phase 1 (Updated) | Advanced Solid Tumors with TP53 Y220C mutation | ORR: 33.3% in patients with KRAS wild-type tumors. | Nausea, vomiting, diarrhea, increased creatinine, fatigue, increased AST/ALT. | [21][22] |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General p53 activation pathway and points of intervention for various p53 reactivating drugs.
Caption: Generalized experimental workflow for preclinical evaluation of p53 reactivating drugs.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the desired compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 million cells per injection.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the drug and vehicle control according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The reactivation of p53 remains a promising strategy in oncology. This compound has demonstrated encouraging p53-dependent preclinical antitumor activity. In comparison, other p53-targeting agents have progressed further into clinical development, with mixed but in some cases promising results. APR-246 has shown clinical activity, although it did not meet its primary endpoint in a Phase 3 trial for MDS. PC14586 has shown promising early clinical data in a targeted patient population with the p53 Y220C mutation. Kevetrin and COTI-2 are in earlier stages of clinical investigation. The continued development and investigation of these and other p53 reactivating drugs will be crucial in determining their ultimate role in the treatment of cancer. The data presented in this guide provides a framework for researchers and drug development professionals to compare and contrast these important therapeutic candidates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmvpharma.com [pmvpharma.com]
- 16. biospace.com [biospace.com]
- 17. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. cellceutix.com [cellceutix.com]
- 20. onclive.com [onclive.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SLMP53-1 and Nutlin-3a in the Realm of p53 Activation
For researchers, scientists, and professionals in drug development, the reactivation of the p53 tumor suppressor pathway remains a pivotal strategy in oncology. Two small molecules, SLMP53-1 and Nutlin-3a, have emerged as significant tools in this endeavor, each with a distinct mechanism for unleashing the therapeutic potential of p53. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual pathway representations.
At a Glance: Key Differences
| Feature | This compound | Nutlin-3a |
| Target | Wild-type and specific mutant p53 (e.g., R280K) | Wild-type p53 |
| Mechanism of Action | Binds to the DNA-binding domain of p53, restoring its transcriptional activity. | Inhibits the interaction between p53 and its negative regulator, MDM2. |
| Mode of p53 Activation | Direct activation and restoration of function. | Indirect activation by preventing p53 degradation. |
Performance Data: A Quantitative Look
The following tables summarize the growth inhibitory effects of this compound and Nutlin-3a in common cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different research reports.
Table 1: Growth Inhibitory Activity in HCT116 (p53 wild-type) Colon Carcinoma Cells
| Compound | Metric | Concentration (µM) | Incubation Time | Reference |
| This compound | GI50 | ~16 | 48 hours | [1] |
| Nutlin-3a | GI50 | 3.2 | 48 hours | [2] |
Table 2: Growth Inhibitory Activity in MDA-MB-231 (p53 mutant) Triple-Negative Breast Cancer Cells
| Compound | Metric | Concentration (µM) | Incubation Time | Reference |
| This compound | Not explicitly reported | Not applicable | Not applicable | |
| Nutlin-3a | IC50 | 22.13 ± 0.85 | 72 hours (repeated treatment) | [3][4] |
| Nutlin-3a | IC10 | 25.36 ± 4.77 | Not specified | [5] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. While often used interchangeably, their calculation methods can differ.
Signaling Pathways Unveiled
The distinct mechanisms of this compound and Nutlin-3a in activating p53 are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted for determining the growth inhibitory effects of this compound and Nutlin-3a.
Procedure:
-
Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or Nutlin-3a. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.
Western Blotting for p53 and Downstream Targets
This protocol outlines the detection of protein expression levels following treatment.
Procedure:
-
Cell Lysis: Treat cells with this compound or Nutlin-3a for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is used to assess the disruption of the p53-MDM2 interaction by Nutlin-3a.
Procedure:
-
Cell Treatment and Lysis: Treat cells with Nutlin-3a or a vehicle control. Lyse the cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Incubate the cell lysate with non-specific IgG and protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect their interaction.
Conclusion
Both this compound and Nutlin-3a are valuable chemical probes for studying and activating the p53 pathway. Nutlin-3a's well-defined mechanism of inhibiting the p53-MDM2 interaction makes it a cornerstone for research on wild-type p53 reactivation. This compound, with its ability to directly engage and reactivate both wild-type and certain mutant forms of p53, offers a promising avenue for cancers harboring specific p53 mutations. The choice between these compounds will ultimately depend on the specific research question, the p53 status of the cancer model, and the desired therapeutic outcome. This guide provides the foundational information for researchers to make informed decisions and design rigorous experiments in the ongoing quest to harness the power of p53 for cancer therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-target MDM2/MDMX inhibitor increases the sensitization of doxorubicin and inhibits migration and invasion abilities of triple-negative breast cancer cells through activation of TAB1/TAK1/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of SLMP53-1 and its enantiomers
A Comparative Analysis of the Anticancer Agent SLMP53-1 and its Enantiomer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel p53-activating small molecule, this compound, and its enantiomer. The information presented is based on preclinical experimental data and aims to delineate the stereospecificity of this compound's anticancer activity.
This compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a promising anticancer agent through its ability to reactivate both wild-type (wt) and mutant (mut) p53 tumor suppressor protein.[1][2][3] The p53 pathway is a critical regulator of cell growth and apoptosis, and its inactivation is a common event in human cancers.[4] The reactivation of p53 function by small molecules like this compound represents a valuable therapeutic strategy.[2] In contrast, the enantiomer of this compound has been shown to be largely inactive, highlighting the crucial role of stereochemistry in its biological function.[1][5]
Signaling Pathway of this compound
This compound exerts its anticancer effects by directly interacting with the DNA-binding domain of both wild-type and various mutant forms of p53.[4][5] This interaction stabilizes the p53 protein and restores its ability to bind to DNA, leading to the transcriptional activation of p53 target genes.[1][2] This initiates a cascade of events culminating in cell cycle arrest and apoptosis. A key component of this pathway is the p53-dependent mitochondrial apoptosis, which involves the translocation of p53 and the pro-apoptotic protein BAX to the mitochondria.[1] Furthermore, this compound has been shown to reprogram glucose metabolism in cancer cells by upregulating oxidative phosphorylation and downregulating glycolysis in a p53-dependent manner.[6][7]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Comparative Analysis
The comparative analysis of this compound and its enantiomer typically involves a series of in vitro and in vivo experiments to assess their biological activity. The workflow begins with the synthesis of the enantiopure compounds, followed by initial screening in yeast-based assays to evaluate their ability to activate p53. Subsequently, the compounds are tested in human cancer cell lines expressing wild-type or mutant p53 to determine their effects on cell proliferation, cell cycle progression, and apoptosis. Finally, promising compounds are evaluated in preclinical xenograft animal models to assess their in vivo antitumor efficacy and potential toxicity.
Caption: Experimental workflow for comparing this compound and its enantiomer.
Quantitative Data Comparison
The following table summarizes the reported growth inhibitory activities of this compound and its enantiomer in various cancer cell lines. The data clearly demonstrates the superior potency of this compound.
| Cell Line | p53 Status | Compound | GI50 (µM) | Reference |
| HCT116 p53+/+ | Wild-type | This compound | ~10 | [1][8] |
| HCT116 p53-/- | Null | This compound | > 40 | [1][8] |
| MDA-MB-231 | Mutant (R280K) | This compound | ~16 | [1] |
| HuH-7 | Mutant (Y220C) | This compound | > 40 | [1] |
| Various | Wild-type/Mutant | This compound Enantiomer | Inactive or much lower activity | [1] |
Note: GI50 is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, its enantiomer, or a vehicle control (DMSO) for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
The available data strongly indicates that the biological activity of this compound is highly stereospecific. This compound effectively reactivates p53, leading to cancer cell death, while its enantiomer is largely inactive.[1] This underscores the importance of the specific three-dimensional arrangement of the molecule for its interaction with the p53 protein.[5] In silico modeling suggests that although the enantiomer can bind to the same pocket on p53, its different spatial orientation prevents the formation of the key interactions necessary for p53 reactivation.[5] These findings highlight this compound as a promising candidate for further development as a p53-targeted cancer therapeutic and emphasize the critical role of stereochemistry in drug design.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the In-Vivo Antitumor Efficacy of SLMP53-1: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the in-vivo antitumor activity of SLMP53-1, a novel small molecule designed to reactivate the p53 tumor suppressor pathway. The data presented herein, derived from preclinical xenograft models, demonstrates the p53-dependent efficacy and favorable safety profile of this compound, positioning it as a promising candidate for cancer therapy. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound.
Comparative In-Vivo Efficacy of this compound
The antitumor activity of this compound has been evaluated in several xenograft mouse models, demonstrating a clear dependency on the p53 status of the tumor cells. The compound has shown significant efficacy in inhibiting the growth of tumors expressing wild-type (wt) p53 and certain p53 mutants, while having no effect on p53-null tumors.[1]
Table 1: Comparison of this compound Antitumor Activity in Xenograft Models
| Cell Line | p53 Status | Treatment | Tumor Growth Inhibition vs. Control | Apparent Toxicity |
| HCT116 | p53+/+ (Wild-Type) | This compound (50 mg/kg) | Significant Inhibition | None Observed |
| HCT116 | p53-/- (Null) | This compound (50 mg/kg) | No Effect | None Observed |
| MDA-MB-231 | p53-R280K (Mutant) | This compound (50 mg/kg) | Significant Inhibition | None Observed |
Data compiled from studies demonstrating the p53-dependent antitumor activity of this compound.[1]
Furthermore, this compound has demonstrated synergistic effects when combined with other anticancer agents, such as the metabolic modulator dichloroacetic acid (DCA).[2] This suggests potential for combination therapies to enhance antitumor efficacy.
Table 2: Synergistic Antitumor Activity of this compound with Dichloroacetic Acid (DCA)
| Treatment | Cell Line | Effect on Growth Inhibition |
| This compound (9 µM) + DCA (5.93–20 mM) | HCT116 | Significant Enhancement of DCA's effect |
This synergistic activity highlights the potential of this compound in combination therapy strategies.[2]
Mechanism of Action: p53 Reactivation
This compound functions by directly interacting with and reactivating both wild-type and certain mutant forms of p53.[3][4][5] This restoration of p53 function leads to the transcriptional activation of p53 target genes, triggering downstream pathways that result in cell cycle arrest and apoptosis.[1] The compound has been shown to increase the expression of key proteins in the p53 pathway, including MDM2, p21, PUMA, and BAX.[1]
In addition to its effects on cell cycle and apoptosis, this compound also modulates tumor metabolism and angiogenesis. It has been shown to reprogram glucose metabolism in cancer cells by downregulating key glycolytic enzymes and upregulating mitochondrial markers, effectively antagonizing the Warburg effect.[6][7] Furthermore, this compound reduces the expression of vascular endothelial growth factor (VEGF), indicating anti-angiogenic properties.[6][7]
Experimental Protocols
The following is a detailed methodology for the in-vivo xenograft studies cited in this guide.
Xenograft Mouse Model Protocol
-
Cell Culture: HCT116p53+/+, HCT116p53−/−, and MDA-MB-231 tumor cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: BALB/c nude mice are typically used for these studies.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to a control group (vehicle) and a treatment group (this compound).
-
Drug Administration: this compound is administered intraperitoneally at a dose of 50 mg/kg. The dosing schedule is typically twice a week for a specified duration (e.g., four administrations).[1] The vehicle control consists of the solvent used to dissolve this compound.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is commonly used to calculate tumor volume. The body weight of the mice is also monitored to assess toxicity.[1]
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or at the end of the planned treatment period. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
p53-Dependent Antitumor Activity
The in-vivo antitumor activity of this compound is fundamentally dependent on the presence of a functional or reactivatable p53 protein in the cancer cells. This specificity is a key advantage, as it suggests a targeted therapeutic approach with potentially fewer side effects on normal tissues.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
SLMP53-1's Effect on p53 Target Genes: A Comparative Cross-Validation Guide
This guide provides a comprehensive comparison of the small molecule SLMP53-1 with other alternatives in the context of p53 target gene activation. It is intended for researchers, scientists, and drug development professionals interested in the p53 signaling pathway and novel cancer therapeutics. This document summarizes experimental data, details key experimental protocols, and presents signaling pathways and workflows through standardized diagrams.
Introduction to this compound
This compound is an enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a novel reactivator of both wild-type (wt) and mutant p53.[1] In many human cancers, the tumor suppressor protein p53 is inactivated by mutation, making its reactivation a promising therapeutic strategy.[2][3] this compound has demonstrated the ability to restore the normal functions of p53, including its ability to bind to DNA and activate the transcription of its target genes. This leads to a p53-dependent anti-proliferative effect in cancer cells.[1][4]
Mechanism of Action
This compound directly interacts with both wild-type and certain mutant forms of the p53 protein.[2] This interaction stabilizes the p53 protein and restores its ability to bind to the DNA at specific response elements of its target genes.[1][3] The activation of p53 leads to the transcription of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair, thereby inhibiting tumor growth.[1][5] Furthermore, this compound has been shown to regulate glucose metabolism and angiogenesis in a p53-dependent manner.[6][7]
Comparative Data on p53 Target Gene Activation
The efficacy of this compound in activating p53 and its downstream targets has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with other compounds or control conditions.
| Cell Line | p53 Status | Treatment | Target Gene(s) | Fold Induction (mRNA) | Reference |
| HCT116 (p53+/+) | Wild-Type | This compound (16 μM) | p21 | ~4.5 | [1] |
| HCT116 (p53+/+) | Wild-Type | This compound (16 μM) | BAX | ~3.0 | [1] |
| HCT116 (p53+/+) | Wild-Type | This compound (16 μM) | PUMA | ~2.5 | [1] |
| MDA-MB-231 | Mutant (R280K) | This compound (16 μM) | p21 | ~3.0 | [1] |
| MDA-MB-231 | Mutant (R280K) | This compound (16 μM) | BAX | ~2.5 | [1] |
| MDA-MB-231 | Mutant (R280K) | This compound (16 μM) | PUMA | ~2.0 | [1] |
| Parameter | This compound | PRIMA-1 | Reference |
| Cell Line | MDA-MB-231 (mut p53R280K) | MDA-MB-231 (mut p53R280K) | [1] |
| Cytotoxicity (GI50) | Lower GI50 (Higher Potency) | Higher GI50 (Lower Potency) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of these findings. Below are summaries of the key experimental protocols used to assess the effect of this compound on p53 target genes.
Cell Culture and Treatment
Human cancer cell lines, such as HCT116 (colorectal carcinoma, wt p53) and MDA-MB-231 (breast adenocarcinoma, mutant p53 R280K), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded and allowed to adhere overnight before treatment with this compound, a vehicle control (DMSO), or other comparative compounds for the indicated times and concentrations.
Quantitative Real-Time PCR (qRT-PCR)
To quantify the expression levels of p53 target genes, total RNA was extracted from treated and untreated cells using standard methods. The RNA was then reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for p53 target genes (e.g., p21, BAX, PUMA) and a housekeeping gene (e.g., GAPDH) for normalization. The relative fold change in gene expression was calculated using the ΔΔCt method.
Western Blot Analysis
Following treatment, cells were lysed to extract total protein. Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin). After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Cell Viability and Apoptosis Assays
Cell viability was assessed using assays such as the MTT or sulforhodamine B (SRB) assay to determine the growth inhibitory effects of the compounds. Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. p53 - Wikipedia [en.wikipedia.org]
- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Metabolic Effects of SLMP53-1 and Other Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the novel p53-activating agent, SLMP53-1, with other established glycolysis inhibitors. The information is compiled from preclinical studies and is intended to aid researchers in selecting appropriate tools for investigating cancer metabolism and developing novel therapeutic strategies.
Introduction to Glycolysis Inhibition in Cancer
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting glycolysis has emerged as a promising anti-cancer strategy. A variety of small molecule inhibitors have been developed to target different stages of the glycolytic pathway. This guide focuses on comparing the metabolic impact of this compound, a compound that indirectly inhibits glycolysis through p53 activation, with inhibitors that directly target glycolytic enzymes and transporters.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative metabolic effects of this compound and other prominent glycolysis inhibitors. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, can significantly influence the observed effects. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target(s) | Cell Line(s) | Concentration | Glucose Uptake | Lactate Production/Export | ATP Levels | Oxygen Consumption Rate (OCR) | Reference(s) |
| This compound | p53 activator (indirectly downregulates GLUT1, HK2, PFKFB3, MCT4) | HCT116 | 16 µM, 32 µM | Downregulated | Reduced | Not explicitly quantified, but OXPHOS is stimulated | Upregulated mitochondrial markers (SCO2, COX4) and OXPHOS complexes | [1][2][3] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase (HK) | SCC15 | Not specified | Reduced | Decreased | Depleted | Partially impaired | [4] |
| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK2), GAPDH, LDH, and others | Panc-2 | 40 µM | Not explicitly quantified | Inhibited by ~62% | Severely inhibited | Inhibits mitochondrial respiration | [1][2][5][6] |
| Lonidamine | Hexokinase (HK), Mitochondrial Pyruvate Carrier (MPC), and others | Various (xenograft models) | 100 mg/kg | Not explicitly quantified | Intracellular accumulation, extracellular depletion | Decreased by 33-68% | Decreased | [7][8] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | MCF7, Neuroblastoma cell lines | 5 mM, low mM range | Decreased | Reduced | Reduced | Increased | [9][10][11] |
| BAY-876 | Glucose Transporter 1 (GLUT1) | SKOV-3, OVCAR-3, HEY | Dose-dependent | Decreased | Reduced | Significantly decreased | Enhanced mitochondrial respiration | [12][13] |
| PFK158 | 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) | Gynecologic cancer cells | Not specified | Reduced | Reduced | Reduced | Not explicitly quantified | [14] |
| FX11 | Lactate Dehydrogenase A (LDHA) | P493 (lymphoma) | Not specified | Not explicitly quantified | Not explicitly quantified, but inhibits pyruvate-to-lactate conversion | Reduced | Increased | [15][16] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of these inhibitors are mediated through distinct signaling pathways and mechanisms.
This compound: p53-Dependent Metabolic Reprogramming
This compound is a novel small molecule that activates the tumor suppressor protein p53.[9] This activation leads to a p53-dependent reprogramming of glucose metabolism.[1][2][3] Activated p53 transcriptionally represses key glycolytic genes, including those encoding for glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] Furthermore, this compound downregulates the monocarboxylate transporter 4 (MCT4), which is responsible for lactate export.[1][3] Concurrently, this compound upregulates mitochondrial markers and stimulates oxidative phosphorylation (OXPHOS).[1][2][3]
Direct Glycolysis Inhibitors
In contrast to this compound, other inhibitors directly target specific components of the glycolytic pathway.
Experimental Protocols
A variety of experimental methods are employed to assess the metabolic effects of these inhibitors. Below are generalized protocols for key assays.
Glucose Uptake Assay
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the inhibitor for a specified duration.
-
2-NBDG Incubation: Add 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog, to the culture medium and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove extracellular 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.
Lactate Production/Export Assay
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor as described above.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content.
ATP Level Measurement
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Assay: Use a luciferase-based ATP assay kit to measure the ATP concentration. The luminescence generated is proportional to the amount of ATP.
-
Normalization: Normalize the ATP levels to the cell number or total protein content.
Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.
-
Inhibitor Injection: Use a Seahorse XF Analyzer to measure the basal OCR and then inject the inhibitor to measure the acute effect on mitochondrial respiration.
-
Data Analysis: The Seahorse XF software analyzes the changes in OCR over time.
Conclusion
This compound represents a unique approach to inhibiting glycolysis by activating the endogenous tumor suppressor p53, leading to a coordinated downregulation of multiple glycolytic targets and a simultaneous promotion of oxidative phosphorylation. This contrasts with other inhibitors that typically target a single enzyme or transporter in the glycolytic pathway. The pleiotropic metabolic effects of this compound, mediated by a central tumor suppressor, may offer a more robust and potentially less susceptible mechanism to the development of resistance compared to single-target agents. However, the efficacy of this compound is dependent on the p53 status of the cancer cells. Further research, including direct comparative studies under standardized conditions, is necessary to fully elucidate the relative advantages and disadvantages of these different approaches to glycolysis inhibition in various cancer contexts.
References
- 1. The HK2 Dependent "Warburg Effect" and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 [mdpi.com]
- 14. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SLMP53-1 and SLMP53-2 in Mutant p53 Reactivation
A new frontier in cancer therapy involves the reactivation of mutant p53, a protein often referred to as the "guardian of the genome." Two promising small molecules, SLMP53-1 and SLMP53-2, have emerged as potential candidates in this therapeutic strategy. This guide provides a detailed comparison of their mechanisms, efficacy, and specificity in reactivating mutant p53, supported by experimental data to aid researchers and drug development professionals in their understanding and application.
Overview of this compound and SLMP53-2
This compound and SLMP53-2 are tryptophanol-derived oxazoloisoindolinones designed to restore the wild-type functions of mutated p53.[1] While both compounds aim to reactivate p53's tumor-suppressive activities, they exhibit distinct specificities and mechanisms of action. This compound has been shown to reactivate both wild-type and the R280K mutant of p53, inducing a p53-dependent mitochondrial apoptotic pathway.[2][3] In contrast, SLMP53-2 demonstrates a preference for reactivating structural p53 mutants, notably Y220C, by modulating its interaction with heat shock protein 70 (Hsp70).[4][5]
Data Presentation: In Vitro Efficacy
The anti-proliferative activities of this compound and SLMP53-2 have been evaluated in various cancer cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are summarized below.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | p53 Status | GI50/IC50 (µM) | Citation |
| HCT116 p53+/+ | Wild-type | ~16 | [3] |
| HCT116 p53-/- | Null | >16 | [3] |
| MDA-MB-231 | mut p53R280K | ~16 | [3][6] |
| HuH-7 | mut p53Y220C | Not specified | [6] |
| MCF10A (non-tumorigenic) | Wild-type | 42.4 ± 2.9 | [3] |
Table 2: In Vitro Anti-proliferative Activity of SLMP53-2
| Cell Line | p53 Status | IC50 (µM) | Citation |
| HuH-7 | mut p53Y220C | ~10-15 | [7][8] |
| HCC1419 | mut p53Y220C | ~10-15 | [7][8] |
| HFF-1 (non-tumoral) | Wild-type | 50 | [7][9] |
| NCI-H1299 (p53-null) + empty vector | Null | >50 | [7][9] |
| NCI-H1299 + mut p53R175H | R175H | ~25 | [7][9] |
| NCI-H1299 + mut p53Y220C | Y220C | ~15 | [7][9] |
| NCI-H1299 + mut p53G245S | G245S | ~20 | [7][9] |
| NCI-H1299 + mut p53R280K | R280K | >50 | [7][9] |
| HCT116 p53+/+ | Wild-type | 8.4 ± 1.1 | |
| HCT116 p53-/- | Null | 17.7 ± 2.3 |
Data Presentation: In Vivo Efficacy
The anti-tumor activities of both compounds have been assessed in xenograft mouse models.
Table 3: In Vivo Anti-tumor Activity of this compound and SLMP53-2
| Compound | Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Citation |
| This compound | Nude mice | HCT116p53+/+ | 50 mg/kg, i.p., twice a week | Blocked tumor growth | [2][3] |
| This compound | Nude mice | HCT116p53-/- | 50 mg/kg, i.p., twice a week | No effect | [2][3] |
| This compound | Nude mice | MDA-MB-231 | 50 mg/kg, i.p., twice a week | Potent antitumor activity | [2] |
| SLMP53-2 | Nude mice | HuH-7 | 50 mg/kg, i.p., five administrations | Reduced tumor volume and weight |
Signaling Pathways and Mechanisms of Action
This compound: Direct p53 Activation and Mitochondrial Apoptosis
This compound appears to directly interact with both wild-type and mutant p53, enhancing its DNA-binding ability.[10][11] This leads to the transcriptional activation of p53 target genes, triggering a mitochondrial-dependent apoptotic pathway.
Caption: this compound signaling pathway.
SLMP53-2: Hsp70-Mediated Reactivation of Mutant p53
SLMP53-2 restores the wild-type conformation and DNA-binding ability of mutant p53, specifically the Y220C mutant, by enhancing its interaction with Hsp70.[4][12] This leads to the re-establishment of p53's transcriptional activity, inducing cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.[12]
Caption: SLMP53-2 signaling pathway.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[10][12][13]
Caption: SRB assay workflow.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for the desired duration (e.g., 48 hours).
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove TCA.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates.
-
Solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][14]
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLMP53-2 Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SLMP53-1's Synergistic Effects: A Comparative Guide
This guide provides an objective comparison of the synergistic anti-cancer effects of the p53-reactivating small molecule, SLMP53-1, with other therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential in combination therapies. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Synergistic Efficacy of this compound in Combination Therapies
This compound, a novel tryptophanol-derived oxazoloisoindolinone, reactivates both wild-type and mutant p53, a critical tumor suppressor protein.[1][2] This reactivation enhances the sensitivity of cancer cells to conventional chemotherapeutic agents and other metabolic modulators, demonstrating significant synergistic effects. The synergy has been quantified in various cancer cell lines, indicating a potential for more effective and less toxic combination cancer therapies.
Comparison with Conventional Chemotherapeutics
Preclinical studies have demonstrated that low, non-toxic concentrations of this compound potentiate the anti-cancer effects of doxorubicin and etoposide in a p53-dependent manner.[3] The synergistic interactions were observed in human colorectal carcinoma cells (HCT116p53+/+) and triple-negative breast cancer cells (MDA-MB-231), which harbor a mutant p53.[3]
| Cell Line | Combination Agent | This compound Concentration | Synergy Quantification | Reference |
| HCT116p53+/+ | Doxorubicin | 4 µM | Q > 1.15 | [3] |
| HCT116p53+/+ | Etoposide | 4 µM | Q > 1.15 | [3] |
| MDA-MB-231 | Doxorubicin | 4 µM | Q > 1.15 | [3] |
| MDA-MB-231 | Etoposide | 4 µM | Q > 1.15 | [3] |
Comparison with Other p53-Reactivating Drugs
To provide a broader context for this compound's synergistic potential, this section compares its efficacy with other p53-reactivating drugs currently in clinical development, APR-246 and COTI-2.
| Drug | Combination Agent | Cancer Type/Cell Line | Synergy Quantification | Reference |
| This compound | Doxorubicin, Etoposide | Colorectal, Breast Cancer | Q > 1.15 | [3] |
| APR-246 | Eribulin | p53-mutated Breast Cancer | Mean CI: 0.38 - 0.77 | [4] |
| COTI-2 | Doxorubicin | Various Cancer Cell Lines | CI < 1 | [5] |
Underlying Mechanisms of this compound Synergy
The synergistic effects of this compound are rooted in its ability to restore the tumor-suppressive functions of p53. This leads to the activation of multiple downstream pathways that culminate in cancer cell death and inhibition of tumor growth.
p53-Mediated Apoptosis
This compound triggers a p53-dependent mitochondrial apoptotic pathway.[3] Upon activation by this compound, p53 translocates to the mitochondria and upregulates the expression of pro-apoptotic proteins such as BAX and PUMA.[6] This leads to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[6]
Regulation of Glucose Metabolism and Angiogenesis
Beyond apoptosis, this compound also exerts its anti-cancer effects by modulating cellular metabolism and angiogenesis in a p53-dependent manner. It has been shown to downregulate key glycolytic enzymes and glucose transporters, including GLUT1, HK2, and PFKFB3, thereby inhibiting the Warburg effect, a hallmark of cancer metabolism. Concurrently, this compound has been observed to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
This protocol outlines the determination of cell viability in response to single and combined drug treatments and the subsequent analysis of synergistic effects.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, MDA-MB-231) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Drug Treatment:
-
Prepare a dilution series for this compound and the combination agent (e.g., doxorubicin, etoposide) individually and in combination at fixed ratios.
-
Treat the cells with the drugs for 48-72 hours. Include vehicle-only controls.
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Quantify the synergistic effect using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9]
Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following drug treatment.
1. Protein Extraction:
-
Treat cells with this compound, the combination agent, or the combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, BAX, PUMA, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Studies
These studies are essential to validate the in vitro synergistic effects in a living organism.
1. Tumor Implantation:
-
Subcutaneously inject human cancer cells (e.g., HCT116 or MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Drug Administration:
-
Randomize the mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
3. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of drug efficacy and mechanism of action using techniques such as immunohistochemistry or Western blotting.
References
- 1. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety and Toxicity Profiles of SLMP53-1 and Other p53-Activating Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity of SLMP53-1, a novel reactivator of wild-type and mutant p53, in relation to other p53-activating molecules in clinical development, namely APR-246 (eprenetapopt) and COTI-2. The following sections detail preclinical and clinical findings, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound has demonstrated a promising preclinical safety profile, characterized by a lack of apparent in vivo toxicity and an absence of genotoxicity. It exhibits selective cytotoxicity towards tumor cells while inducing cell cycle arrest without apoptosis in non-tumorigenic cells. In comparison, APR-246 has shown a manageable safety profile in clinical trials, with hematological and neurological toxicities being the most common adverse events. COTI-2 is reported to be well-tolerated in preclinical models with a favorable in vivo safety profile. This guide aims to provide a clear, data-driven comparison to inform further research and development in the field of p53-targeted cancer therapy.
Comparative Safety and Toxicity Data
The following tables summarize the available quantitative and qualitative data on the safety and toxicity of this compound, APR-246, and COTI-2.
Table 1: In Vitro Cytotoxicity and Genotoxicity
| Parameter | This compound | APR-246 (eprenetapopt) | COTI-2 |
| Growth Inhibition (Non-tumorigenic cells) | 5.6 ± 3.2% inhibition in MCF10A cells at 16 μM[1] | 4-8 fold more potent in killing malignant vs. normal lymphocytes[2] | Described as having low toxicity to normal cells[3][4][5] |
| Effect on Non-tumorigenic Cells | G0/G1-cell cycle arrest without apoptosis in MCF10A cells[1] | Induces cell cycle arrest | Selectively targets cancer cell lines[4] |
| Genotoxicity | Non-genotoxic at 16 μM in human lymphocytes (micronucleus assay)[1] | Data not readily available in preclinical studies | Data not readily available |
| IC50 (Endothelial Cells) | 74 ± 10.2 μM (HMVEC-D cells) | Data not readily available | Data not readily available |
Table 2: In Vivo Preclinical and Clinical Toxicity
| Parameter | This compound | APR-246 (eprenetapopt) | COTI-2 |
| Animal Models | Mice, Rats[1] | Mice, Dogs[2] | Mice[6] |
| No Observed Adverse Effect Level (NOAEL) | Not explicitly stated, but no apparent toxicity at 50 mg/kg in mice[1] | 200 mg/kg/day in dogs[2] | Described as having a safe toxicity profile in vivo[6] |
| Hematological Toxicity (Preclinical) | No significant alterations in rats[1] | No hematological toxicity detected in mice and dogs[2][7] | Well-tolerated in mice[6] |
| Biochemical Toxicity (Preclinical) | Slight decrease in uric acid and albumin in rats[1] | No systemic target organ toxicity observed[2] | Well-tolerated in mice[6] |
| Key Clinical Adverse Events (in combination therapy) | Not in clinical trials | Febrile neutropenia, leukopenia, neutropenia, neurological events (dizziness, ataxia)[7] | Well-tolerated in Phase 1 trials[8] |
Experimental Protocols
This compound: Genotoxicity Assessment (Cytokinesis-Block Micronucleus Assay) [1]
-
Cell Line: Human lymphocytes.
-
Treatment: Cells were treated with 16 μM this compound for 72 hours.
-
Methodology: The cytokinesis-block micronucleus assay was performed to assess the formation of micronuclei, an indicator of chromosomal damage.
-
Control: Cyclophosphamide (1 μg/mL) was used as a positive control.
-
Analysis: The number of micronuclei in binucleated cells was counted and compared between the treated and control groups.
This compound: In Vivo Toxicity Assessment in Rats [1]
-
Animal Model: Wistar rats.
-
Treatment: Intraperitoneal administration of this compound.
-
Parameters Analyzed:
-
Organ Trophism: Relative weight of liver, kidneys, heart, and lungs.
-
Biochemical Analysis: Serum levels of urea, uric acid, and albumin.
-
Hematological Analysis: Complete blood count, including reticulocyte numbers.
-
-
Groups: Saline, vehicle control, and this compound treated groups were analyzed.
APR-246: Preclinical Toxicology in Dogs [2]
-
Animal Model: Dogs.
-
Administration: 2-hour infusion.
-
Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL).
-
Observation: Animals were monitored for any signs of toxicity.
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway Activation
The tumor suppressor protein p53 plays a critical role in cellular response to stress, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.
Caption: p53 signaling pathway activated by cellular stress and this compound.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SLMP53-1
For laboratory professionals engaged in pioneering drug discovery, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SLMP53-1, a p53 reactivator utilized in cancer research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental spillage, collect the material using an absorbent medium and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with institutional and local regulations. The following is a general procedural outline based on standard laboratory practices for chemical waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container must be made of a material compatible with the chemical and its solvent.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secondary containment area to prevent spills from spreading.
-
Ensure the waste label includes the full chemical name ("this compound"), the relevant CAS number (1643469-17-3), and any hazard pictograms as required.
-
-
Disposal of Unused Solid this compound:
-
If you have excess, unadulterated solid this compound, it should be disposed of in its original container or a suitable, labeled waste container.
-
Consult your institution's EHS guidelines for specific instructions on solid chemical waste disposal.
-
-
Disposal of this compound Solutions:
-
Solutions containing this compound should be collected in a designated liquid waste container.
-
The container must be labeled with the chemical name, concentration, and the solvent used (e.g., DMSO).
-
Do not dispose of this compound solutions down the drain.
-
-
Disposal of Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in the designated solid waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
-
Arranging for Waste Pickup:
-
Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS office to arrange for collection.
-
Ensure all necessary paperwork is completed for the waste manifest.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and storage of this compound.
| Parameter | Value | Notes |
| CAS Number | 1643469-17-3 | Unique identifier for this compound. |
| Recommended Storage | Store at -20°C for short-term | Follow vendor-specific recommendations. |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Standard laboratory PPE. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.
Personal protective equipment for handling SLMP53-1
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling
This document provides immediate and essential safety and logistical information for the handling of SLMP53-1 (CAS 1643469-17-3), a potent reactivator of wild-type and mutant p53 with significant anti-tumor properties. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule with antineoplastic properties, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Operation | Required PPE | Rationale |
| Handling Solid (Powder) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles- Respiratory protection (e.g., N95 respirator) | To prevent inhalation of fine particles and to avoid skin and eye contact. |
| Preparing Solutions | - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles | To protect against splashes of the compound dissolved in solvents like DMSO. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses | Standard laboratory practice to prevent contamination and exposure. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat (consider a disposable gown)- Chemical splash goggles- Respiratory protection (if dealing with a large spill of powder) | To ensure maximum protection during cleanup of a potentially hazardous substance. |
Operational Plan: Safe Handling and Storage
Safe handling and proper storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Ventilation: All work with solid this compound and the initial preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the laboratory where this compound is handled.
Standard Operating Procedures:
-
Preparation: Before handling, consult the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.
-
Weighing (Solid Form): When weighing the solid compound, do so within a chemical fume hood. Use appropriate tools to handle the vial and powder to avoid generating dust.
-
Solubilization: this compound is often dissolved in DMSO.[1] Add the solvent to the vial containing the solid this compound slowly and carefully to avoid splashing.
-
Storage:
-
Solid: Store at -20°C for short-term storage and -80°C for long-term storage.
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
-
Spill Response:
-
Small Spills: In the event of a small spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Place the waste in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Protocol: In Vitro p53 Reactivation Assay
The following is a detailed methodology for a key experiment to assess the p53-reactivating activity of this compound in cancer cells.
Objective: To determine the effect of this compound on the transcriptional activity of p53 in human colorectal carcinoma (HCT116) cells.
Materials:
-
HCT116 p53+/+ and HCT116 p53-/- cells
-
This compound
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Reagents for dual-luciferase reporter assay
-
Lysis buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53-/- cells in 96-well plates at a density that will allow for logarithmic growth during the experiment.
-
Transfection (if using a reporter plasmid): If a p53-responsive reporter plasmid is used, transfect the cells according to the manufacturer's protocol.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 16 µM and 32 µM) or a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for a specified period (e.g., 16 hours).[3]
-
Cell Lysis: Following incubation, wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Assay: Perform a dual-luciferase assay to measure the activity of the p53-responsive reporter and a control reporter.
-
Data Analysis: Normalize the p53 reporter activity to the control reporter activity. Compare the normalized activity in this compound-treated cells to the vehicle-treated control. An increase in luciferase activity in p53+/+ cells but not in p53-/- cells would indicate p53-dependent transcriptional activation by this compound.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in reactivating p53 and inducing downstream anti-tumor effects.
Caption: this compound reactivates mutant and wild-type p53, leading to downstream anti-cancer effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
